molecular formula C28H34NaO8S2 B15601963 Ecamsule disodium

Ecamsule disodium

货号: B15601963
分子量: 585.7 g/mol
InChI 键: FENIJEOKBMDKBL-WKLZLTIDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ecamsule disodium is a useful research compound. Its molecular formula is C28H34NaO8S2 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H34NaO8S2

分子量

585.7 g/mol

InChI

InChI=1S/C28H34O8S2.Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);/b19-13+,20-14+;

InChI 键

FENIJEOKBMDKBL-WKLZLTIDSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ecamsule Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecamsule (B1337) disodium (B8443419), known commercially as Mexoryl SX, is a potent and photostable organic ultraviolet (UV) filter. Its primary mechanism of action lies in its ability to absorb high-energy UVA radiation and dissipate it as harmless thermal energy, thereby protecting the skin from photodamage. This guide provides a comprehensive overview of the physicochemical properties, molecular mechanism, and key experimental data supporting the efficacy of ecamsule disodium. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate a deeper understanding for research and development professionals.

Introduction

This compound (Terephthalylidene Dicamphor Sulfonic Acid) is a water-soluble, broad-spectrum UVA filter developed and patented by L'Oréal.[1] Unlike many other chemical sunscreens, it exhibits remarkable photostability, maintaining its protective efficacy over extended periods of sun exposure.[2] Its primary role in dermatological formulations is to prevent the deleterious effects of UVA radiation, including premature skin aging (photoaging) and the potential for carcinogenesis.[1][3]

Physicochemical and UV Absorption Properties

This compound is a benzylidene camphor (B46023) derivative with a molecular formula of C₂₈H₃₄O₈S₂ and a molar mass of 562.69 g·mol⁻¹.[3] Its chemical structure is central to its UV-absorbing capabilities.

UV Absorption Spectrum

This compound effectively absorbs UV radiation across the 290–400 nm range, with a peak absorbance in the UVA spectrum at approximately 345 nm.[1][2][3] This broad-spectrum coverage makes it a critical component in providing comprehensive protection against both UVA and UVB rays.

Table 1: UV Absorption Characteristics of this compound

ParameterValueReference
Absorption Range290–400 nm[1][2][3]
Peak Absorption (λmax)~345 nm[1][2][3]
Photostability

A key attribute of this compound is its high photostability. Unlike avobenzone, another common UVA filter, ecamsule does not significantly degrade upon exposure to UV radiation.[3] Formulations containing ecamsule have been shown to retain over 90% of their UVA absorption capacity after initial UV exposure.[1]

Table 2: Photostability of this compound

Exposure DurationResidual UVA ProtectionReference
1 hour97%[1]
5 hours80%[1]
Pharmacokinetics

In vivo studies have demonstrated minimal systemic absorption of this compound following topical application. Research in human subjects has shown that the systemically absorbed dose is less than 0.1%, indicating a low risk of systemic toxicity.[2][4]

Table 3: Systemic Absorption of this compound

ParameterValueReference
Systemic Absorption (in vivo, human)< 0.1%[2][4]
In vitro Absorption (24h)0.16%[4][5]

Core Mechanism of Action

The protective effect of this compound is primarily a physical process of UV energy absorption and dissipation.

Molecular Mechanism

Upon exposure to UV radiation, the this compound molecule absorbs a photon, causing it to enter an excited state. This is followed by a reversible photoisomerization process. The absorbed energy is then released as thermal energy (heat), returning the molecule to its ground state without penetrating the skin.[3] This efficient energy conversion prevents the UV radiation from reaching the viable layers of the epidermis and dermis, where it could induce cellular damage.

UVR UVA Radiation (290-400 nm) Ecamsule_Ground Ecamsule (Ground State) UVR->Ecamsule_Ground Absorption Ecamsule_Excited Ecamsule (Excited State) + Photoisomerization Ecamsule_Ground->Ecamsule_Excited Excitation Skin Skin Penetration Blocked Ecamsule_Excited->Ecamsule_Ground Relaxation Heat Thermal Energy (Heat) Ecamsule_Excited->Heat Dissipation cluster_0 UV Radiation Exposure cluster_1 This compound Action cluster_2 Cellular Effects UVR UVA Radiation Ecamsule This compound UVR->Ecamsule Block Blocks UV Penetration Ecamsule->Block DNA_Damage DNA Damage (Pyrimidine Dimers) Block->DNA_Damage Prevents ROS ROS Production Block->ROS Prevents Photoaging Photoaging DNA_Damage->Photoaging MAPK MAPK Pathway Activation ROS->MAPK MMPs MMP Upregulation MAPK->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation Collagen_Degradation->Photoaging Start Start Prep Prepare Sunscreen Sample on Quartz Plate Start->Prep Initial_Abs Measure Initial UV Absorbance (AUCbefore) Prep->Initial_Abs Irradiate Expose to Controlled UV Dose Initial_Abs->Irradiate Post_Abs Measure Post-Irradiation Absorbance (AUCafter) Irradiate->Post_Abs Calculate Calculate AUCI = AUCafter / AUCbefore Post_Abs->Calculate End End Calculate->End

References

Ecamsule Disodium: A Technical Guide to Synthesis and Structural Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ecamsule is a benzylidene camphor (B46023) derivative developed and patented by L'Oréal in 1982.[1] Its primary function in dermatological and cosmetic applications is the absorption of UVA radiation, with a peak absorption at approximately 345 nm.[1][2] This absorption profile makes it highly effective in preventing the deleterious effects of UVA, including photoaging and potential carcinogenesis. The disodium (B8443419) salt of Ecamsule is often utilized in formulations for its solubility and stability. This document outlines the key procedures for its synthesis and the available data for its structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ecamsule and its disodium salt is presented in Table 1.

PropertyEcamsule (Acid Form)Ecamsule Disodium
IUPAC Name [(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acidDisodium [(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Synonyms Terephthalylidene dicamphor sulfonic acid, Mexoryl SXDisodium terephthalylidene dicamphor sulfonate
CAS Number 92761-26-790458-75-6
Molecular Formula C₂₈H₃₄O₈S₂C₂₈H₃₂Na₂O₈S₂
Molecular Weight 562.69 g/mol 606.65 g/mol
Appearance SolidSolid
UV Absorption λmax ~345 nmNot explicitly found, but expected to be similar to the acid form.

Synthesis of this compound

The synthesis of Ecamsule and its subsequent conversion to the disodium salt is a multi-step process. The primary route involves the condensation of two equivalents of camphorsulfonic acid with one equivalent of terephthalaldehyde (B141574).

General Synthesis Pathway

The overall synthesis reaction is depicted in the following workflow diagram.

Synthesis_Pathway reactant1 Camphorsulfonic Acid intermediate Ecamsule Sodium Salt Intermediate reactant1->intermediate reactant2 Terephthalaldehyde reactant2->intermediate catalyst Sodium Methoxide (B1231860) (Base Catalyst) catalyst->intermediate solvent Methanol (B129727)/Cyclohexane solvent->intermediate product_acid Ecamsule (Acid Form) intermediate->product_acid acidification Acidification (e.g., HCl) acidification->product_acid product_disodium This compound product_acid->product_disodium neutralization Neutralization (e.g., NaOH) neutralization->product_disodium

Caption: General synthesis pathway for Ecamsule and its disodium salt.

Detailed Experimental Protocols

The following protocols are synthesized from various patent literature to provide a comprehensive guide to the synthesis of Ecamsule and its subsequent conversion to the disodium salt.

Protocol 1: Synthesis of Ecamsule (Acid Form)

This protocol is based on the condensation reaction described in patent literature.

Materials:

  • Camphorsulfonic acid

  • Terephthalaldehyde

  • Sodium methoxide (25-30% solution in methanol)

  • Cyclohexane

  • Methanol

  • Hydrochloric acid (concentrated)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a suitable reactor equipped with a stirrer, condenser, and a water knockout drum, charge camphorsulfonic acid and a methanol solution of sodium methoxide in cyclohexane. The molar ratio of camphorsulfonic acid to sodium methoxide should be approximately 1:1.

  • Heat the mixture to 65-75°C and stir for 20-120 minutes, while continuously removing methanol using the water knockout drum.

  • Prepare a solution of terephthalaldehyde in a cyclohexane-methanol mixture.

  • Slowly add the terephthalaldehyde solution to the reaction mixture while maintaining the temperature at 65-75°C.

  • Continue stirring at this temperature for 30-120 minutes, continuing to remove methanol.

  • After the reaction is complete, add water to the mixture.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-3.

  • Heat the mixture to 80-90°C to facilitate layer separation.

  • Separate the aqueous layer containing the product.

  • The crude product can be crystallized from the aqueous layer by cooling. For further purification, ethanol can be added, and the solution cooled to -15°C to enhance crystallization.

  • Filter the solid product, wash with cold water and cyclohexane, and dry under vacuum. The expected purity is >99% by HPLC.

Protocol 2: Conversion of Ecamsule to this compound

This can be achieved by direct neutralization of the acid form or by using the intermediate salt formed during the synthesis.

Materials:

  • Ecamsule (acid form)

  • Sodium hydroxide (B78521) (NaOH) or Sodium methoxide (NaOMe)

  • Ethanol or Water

Procedure:

  • Dissolve the purified Ecamsule (acid form) in a suitable solvent such as ethanol or water.

  • Stoichiometrically add two equivalents of a sodium base (e.g., a solution of NaOH or NaOMe) to the Ecamsule solution while stirring.

  • Monitor the pH of the solution to ensure complete neutralization (pH ~7).

  • The disodium salt can be isolated by evaporation of the solvent or by precipitation followed by filtration and drying.

Purification

Purification of Ecamsule and its salts is crucial to remove unreacted starting materials and by-products.

Recrystallization

As mentioned in the synthesis protocol, recrystallization from ethanol at low temperatures is an effective method for purifying the acid form of Ecamsule.

Ion-Exchange Chromatography

For the purification of the acid form from its salt or for removing ionic impurities, ion-exchange chromatography is employed.

Purification_Workflow start Crude Ecamsule Salt Solution cation_exchange Cation Exchange Resin Column (H+ form) start->cation_exchange elution Elution with Water cation_exchange->elution collection Collect Eluate (Aqueous solution of Ecamsule) elution->collection concentration Concentration (Reduced Pressure) collection->concentration final_product Purified Ecamsule concentration->final_product

Caption: Workflow for the purification of Ecamsule using cation-exchange chromatography.

A detailed protocol for purification using a cation exchange resin is as follows:

Materials:

  • Crude this compound salt

  • Cation exchange resin (e.g., sulfonated styrene-divinylbenzene copolymer, H+ form)

  • Deionized water

Procedure:

  • Prepare a column packed with a suitable cation exchange resin.

  • Dissolve the crude this compound salt in deionized water.

  • Pass the aqueous solution of the crude salt through the cation exchange column.

  • The sodium ions will be exchanged for H+ ions on the resin, converting the disodium salt to the sulfonic acid form.

  • Elute the column with deionized water to collect the aqueous solution of purified Ecamsule.

  • The purified Ecamsule can be isolated by removing the water under reduced pressure.

Structural Characterization

The structural characterization of this compound relies on various spectroscopic and analytical techniques.

Spectroscopic Data

As of the date of this document, detailed experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data for this compound are not publicly available in peer-reviewed literature or public databases. The following table summarizes the expected and available spectroscopic information.

TechniqueExpected/Available Data for this compound
¹H NMR Expected signals for aromatic protons, olefinic protons, and protons of the camphor moiety. The absence of the acidic proton of the sulfonic acid groups would be a key feature. No experimental data found.
¹³C NMR Expected signals for carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons of the camphor skeleton. No experimental data found.
Mass Spectrometry The molecular ion peak corresponding to the disodium salt would be expected. Fragmentation patterns would provide further structural information. No experimental data found.
FT-IR Characteristic absorption bands for C=O (carbonyl), C=C (aromatic and olefinic), and S=O (sulfonate) functional groups would be expected. The broad O-H stretch of the sulfonic acid would be absent. No experimental data found.
UV-Visible The UV absorption spectrum is expected to be very similar to the acid form, with a λmax around 345 nm, characteristic of the conjugated system responsible for UVA absorption.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Ecamsule and its salts. A typical HPLC method would involve a C18 stationary phase with a suitable mobile phase, such as a buffered ethanol-water mixture, and UV detection at the λmax of the compound. Purity levels exceeding 99% have been reported in patent literature.

Mechanism of Action as a UV Filter

Ecamsule functions as a chemical sunscreen by absorbing high-energy UVA radiation. This process is illustrated in the following diagram.

Mechanism_of_Action UVA UVA Photon Ecamsule_ground Ecamsule Molecule (Ground State) UVA->Ecamsule_ground Absorption Ecamsule_excited Ecamsule Molecule (Excited State) Ecamsule_ground->Ecamsule_excited Ecamsule_excited->Ecamsule_ground Relaxation Heat Heat (Thermal Energy) Ecamsule_excited->Heat Energy Dissipation

References

Photochemical and Photophysical Properties of Ecamsule Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule, known chemically as terephthalylidene dicamphor sulfonic acid and marketed under the trade name Mexoryl® SX, is a synthetic organic compound renowned for its efficacy and high photostability as a broad-spectrum ultraviolet (UV) filter.[1][2][3] Developed and patented by L'Oréal in 1982, it is a benzylidene camphor (B46023) derivative specifically engineered to absorb harmful UVA radiation, which is a primary contributor to premature skin aging and certain forms of skin cancer.[1][2][3][4] Unlike many other organic UV absorbers, Ecamsule's chemical structure allows it to dissipate absorbed UV energy without significant molecular degradation, ensuring sustained protection.[2][5][6] Its water-soluble nature also permits its incorporation into lightweight, non-greasy cosmetic formulations, making it a valuable component in the development of advanced sun care products.[1] This guide provides an in-depth review of the core photochemical and photophysical properties of Ecamsule, details the experimental protocols used to characterize these properties, and presents its mechanism of action.

Core Photophysical Properties

The interaction of Ecamsule with UV radiation is defined by its distinct photophysical characteristics, which are summarized below.

UV-Visible Absorption

Ecamsule is a potent UVA filter with an absorption profile that extends into the UVB range.[5] It provides robust protection across the 290–400 nm spectrum, with a peak absorption maximum (λmax) occurring at approximately 345 nm.[1][2][4][5][6][7] This positions it as an ideal agent for shielding the skin from the vast majority of long-wave UVA rays.

Fluorescence Properties

Upon absorbing UV radiation, an effective sunscreen agent must dissipate the energy through non-harmful pathways. Ecamsule achieves this with high efficiency, exhibiting a low fluorescence quantum yield.[1] This indicates that the absorbed energy is primarily converted into thermal energy rather than being re-emitted as light (fluorescence), which minimizes the potential for the generation of reactive oxygen species or other damaging free radicals.[1]

Data Summary

The key physical and photophysical parameters of Ecamsule are consolidated in the table below for easy reference.

PropertyValue / DescriptionReference(s)
Chemical Name Terephthalylidene dicamphor sulfonic acid[2][3]
Common Name Ecamsule; Mexoryl® SX[1][2]
Molecular Formula C₂₈H₃₄O₈S₂[1][4]
Molar Mass 562.69 g/mol [2][4]
Absorption Range 290 – 400 nm[1][2][5][7]
Peak Absorption (λmax) ~345 nm[1][2][4][5][7]
Fluorescence Low quantum yield; energy is dissipated primarily as heat.[1]
Photostability High; does not degrade significantly upon exposure to light.[2][3][4][5][7]

Photochemical Properties and Mechanism of Action

Mechanism of Energy Dissipation

The superior protective capability of Ecamsule is rooted in its unique and highly efficient mechanism for dissipating UV energy. When a molecule of Ecamsule absorbs a UV photon, it undergoes a transition to an electronically excited state.[2][5] From this state, it undergoes a reversible trans-cis photoisomerization.[2][4][8] This structural change provides a rapid and effective non-radiative decay pathway, allowing the absorbed energy to be safely released as harmless thermal energy (heat).[2][3][4][5] The molecule then quickly returns to its ground state, ready to absorb another photon. This cycle of absorption and harmless dissipation is what makes Ecamsule a highly effective and stable photoprotective agent.

cluster_process Mechanism of UV Energy Dissipation UV UV Photon Absorption (290-400 nm) GS Ecamsule (Ground State) ES Ecamsule (Excited State) GS->ES Photoexcitation ISO Reversible Photoisomerization ES->ISO Non-Radiative Decay ISO->GS Reversion HEAT Thermal Energy Dissipation ISO->HEAT Energy Release PROTECT Skin Protection HEAT->PROTECT Prevents UV Damage

Mechanism of action for Ecamsule's photoprotection.
Photostability

A critical attribute for any UV filter is photostability—the ability to retain its molecular integrity and absorptive capacity after repeated UV exposure. Ecamsule exhibits excellent photostability.[1][2][3][4][5][7] Unlike other widely used UVA filters such as avobenzone, which can degrade quickly in sunlight and require stabilizing agents, Ecamsule remains largely intact.[2][4][6] This intrinsic stability ensures that sunscreen formulations containing Ecamsule provide reliable and persistent protection.

Photodegradation Pathways

The primary photochemical process for Ecamsule is the reversible photoisomerization described above, which is a non-degradative pathway.[2][4] Because this energy dissipation mechanism is so efficient, pathways leading to permanent chemical degradation are minimal. This high level of photostability means that the formation of potentially harmful photodegradation byproducts is negligible, contributing to its favorable safety profile.

Experimental Protocols

The characterization of Ecamsule's properties relies on standardized analytical techniques. The following sections detail the methodologies for key experiments.

Measurement of UV-Visible Absorption Spectrum

This protocol determines the UV absorption profile of a compound, identifying its λmax and effective absorption range.

Methodology:

  • Sample Preparation: Prepare a stock solution of Ecamsule disodium (B8443419) of known concentration in a suitable solvent transparent in the UV range (e.g., ultrapure water, ethanol).[9][10] Prepare a series of dilutions from the stock solution to ensure the measured absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[9]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[11]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[9] Place the cuvette in the spectrophotometer and record a baseline spectrum to subtract any absorbance from the solvent and cuvette itself.

  • Sample Measurement: Rinse and fill the cuvette with the Ecamsule sample solution.

  • Data Acquisition: Scan the sample across the UV-Visible spectrum (e.g., 250 nm to 450 nm). The instrument will plot absorbance as a function of wavelength.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and the overall absorption profile from the resulting spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[11][12]

cluster_workflow Workflow for UV-Visible Spectroscopy prep 1. Prepare Ecamsule Solution (Known Concentration) blank 2. Prepare Solvent Blank prep->blank Next cal 3. Calibrate Spectrophotometer (Using Solvent Blank) blank->cal Next measure 4. Measure Absorbance of Ecamsule Solution cal->measure Next plot 5. Generate Spectrum (Absorbance vs. Wavelength) measure->plot Next analyze 6. Analyze Data (Determine λmax) plot->analyze Next end End start Start

General workflow for UV-Visible absorption analysis.
Assessment of In Vitro Photostability

This protocol evaluates the stability of a UV filter within a finished formulation after exposure to a controlled dose of UV radiation.

Methodology:

  • Substrate Preparation: Use a suitable substrate with a roughened surface to ensure film adhesion, such as polymethyl methacrylate (B99206) (PMMA) plates or quartz plates.[13]

  • Sample Application: Apply a precise amount of the sunscreen formulation containing Ecamsule (e.g., 1.0-2.0 mg/cm²) evenly across the substrate surface to create a thin, uniform film.[13][14] Allow the film to dry for a set period (e.g., 15-30 minutes) in the dark.

  • Initial Measurement: Measure the initial UV absorbance spectrum of the non-irradiated film using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a calibrated solar simulator designed to mimic natural sunlight.[13][15] The dose can be defined in terms of Minimal Erythemal Doses (MEDs) or J/cm².[15][16]

  • Post-Exposure Measurement: After irradiation, measure the UV absorbance spectrum of the film again.

  • Analysis: Compare the pre- and post-irradiation spectra. The percentage of photodegradation can be calculated by the change in absorbance at key wavelengths, particularly the λmax. For more precise quantification, the filter can be chemically extracted from both irradiated and non-irradiated plates using a solvent (e.g., methanol, isopropanol) and analyzed via High-Performance Liquid Chromatography (HPLC) to determine the exact percentage of Ecamsule remaining.[13][14][16]

cluster_workflow Workflow for In Vitro Photostability Testing apply 1. Apply Sunscreen Film to Substrate pre_measure 2. Measure Initial UV Absorbance (Pre-Irradiation) apply->pre_measure irradiate 3. Expose Film to UV (Solar Simulator) pre_measure->irradiate post_measure 4. Measure Final UV Absorbance (Post-Irradiation) irradiate->post_measure compare 5. Compare Pre- and Post- Exposure Spectra post_measure->compare calc 6. Calculate Photostability (% Degradation) compare->calc

Workflow for assessing the photostability of a UV filter.

Conclusion

Ecamsule disodium (Mexoryl® SX) possesses an exemplary combination of photochemical and photophysical properties that establish it as a premier UVA filter in modern sun care technology. Its broad-spectrum UVA absorption, centered at 345 nm, allows it to effectively screen the skin from damaging radiation. Critically, its mechanism of action—based on a highly efficient and reversible photoisomerization process—enables the safe dissipation of absorbed energy as heat with minimal molecular degradation. This intrinsic photostability ensures reliable, long-lasting protection and a superior safety profile, making Ecamsule an indispensable tool for formulators and a cornerstone of advanced photoprotection strategies in the cosmetic and pharmaceutical industries.

References

Unraveling the Photostability of Ecamsule Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ecamsule (B1337) disodium (B8443419), known scientifically as terephthalylidene dicamphor sulfonic acid and commercially as Mexoryl® SX, is a widely utilized organic UVA filter in sunscreen formulations. Its efficacy in absorbing harmful ultraviolet radiation is intrinsically linked to its photostability—the ability to maintain its chemical integrity upon exposure to light. This technical guide provides an in-depth analysis of the photostability of ecamsule disodium, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the underlying mechanisms and workflows.

Core Concepts: The Foundation of Ecamsule's Stability

This compound is a benzylidene camphor (B46023) derivative, a class of compounds recognized for their inherent photostability.[1] Its primary mechanism for dissipating absorbed UV energy is through a reversible cis-trans photoisomerization process.[2] Upon absorbing UVA radiation, with a peak protection at approximately 345 nm, the molecule undergoes a conformational change to a different isomeric state.[1][3] This process is followed by a rapid relaxation back to the original ground state, releasing the absorbed energy as harmless thermal energy.[4] This efficient and reversible cycle prevents significant degradation of the molecule, allowing it to provide sustained protection against UVA radiation.[5]

Quantitative Photostability Data

The following table summarizes the available quantitative data on the photostability of this compound. It is important to note that comprehensive quantitative data, such as the percentage of degradation under various UV doses and conditions, is limited in publicly accessible literature.

ParameterValueConditionsSource
Singlet Oxygen Quantum Yield (φΔ)0.09 ± 0.03In acetonitrile[6]
Formulation PhotostabilityPhotostableSunscreen formulation containing Terephthalylidene Dicamphor Sulfonic Acid (TDSA), Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT), and Butyl Methoxydibenzoylmethane (BMDM) exposed to 75 J/cm² of UVA from a solar simulator.[5]

Experimental Protocols for Photostability Assessment

The evaluation of a UV filter's photostability is a critical step in sunscreen development. Standardized protocols, such as those outlined by the International Council for Harmonisation (ICH) guideline Q1B, provide a framework for this assessment. Below are detailed methodologies for key experiments cited in the literature for determining the photostability of UV filters like this compound.

In Vitro Photostability Testing by UV Spectroscopy

This method assesses the change in the UV absorbance spectrum of a sunscreen film before and after irradiation.

1. Sample Preparation:

  • A solution of this compound or a finished sunscreen formulation is prepared.

  • A thin, uniform film of the sample (e.g., 1-2 mg/cm²) is applied to a suitable substrate, such as quartz or polymethyl methacrylate (B99206) (PMMA) plates.[6]

  • The film is allowed to dry for a specified period (e.g., 30 minutes) in the dark at a controlled temperature to ensure a stable, even layer.[6]

2. Irradiation:

  • The prepared plates are exposed to a controlled dose of UV radiation from a solar simulator with a spectral output that mimics natural sunlight.[6]

  • The irradiation dose is monitored using a calibrated radiometer. Doses can be varied to study the kinetics of any potential degradation.

  • Control plates are prepared in the same manner but are kept in the dark to account for any changes not induced by light.[6]

3. Analysis:

  • The UV absorbance spectrum of the film on the plate is measured before and after irradiation using a UV-Vis spectrophotometer, typically equipped with an integrating sphere to account for scattering.

  • The change in the area under the curve (AUC) of the absorbance spectrum is calculated to determine the percentage of photostability. A common threshold for photostability is retaining at least 80% of the initial UV protection.[7]

In Vitro Photostability Testing by High-Performance Liquid Chromatography (HPLC)

This method provides a more specific quantification of the active ingredient and can be used to detect and quantify any degradation products.

1. Sample Preparation and Irradiation:

  • Sample films are prepared and irradiated as described in the UV spectroscopy protocol.

2. Extraction:

  • Following irradiation, the sunscreen film is extracted from the substrate using a suitable solvent, such as ethanol (B145695) or isopropanol. Sonication may be used to ensure complete dissolution.[6]

3. HPLC Analysis:

  • The extracted solution is then analyzed by HPLC to separate and quantify the parent this compound molecule from any potential photodegradants.

  • Typical HPLC Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, acetonitrile, and a buffered aqueous solution (e.g., 20 mM sodium acetate (B1210297) buffer, pH 4.6).[6]

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for ecamsule (around 345 nm).

  • The concentration of this compound in the irradiated sample is compared to that in the non-irradiated control to calculate the percentage of degradation.

Visualization of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of Ecamsule Photostability Ecamsule_Ground Ecamsule (Ground State) Ecamsule_Excited Ecamsule (Excited State) [Photoisomerization] Ecamsule_Ground->Ecamsule_Excited UVA Photon Absorption Ecamsule_Excited->Ecamsule_Ground Rapid Relaxation Heat Heat Dissipation Ecamsule_Excited->Heat Energy Release

Caption: Reversible photoisomerization of ecamsule.

G Workflow for In Vitro Photostability Testing cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep Prepare Sample Solution (Ecamsule or Formulation) Apply Apply Uniform Film to Substrate (e.g., PMMA) Prep->Apply Dry Dry Film in Dark Apply->Dry Irradiate Expose to Controlled UV Dose (Solar Simulator) Dry->Irradiate Control Prepare Non-Irradiated (Dark) Control Dry->Control UV_Spec UV-Vis Spectroscopy (Measure Absorbance Change) Irradiate->UV_Spec Extract Extract Film with Solvent Irradiate->Extract Control->UV_Spec Control->Extract HPLC HPLC Analysis (Quantify Parent Compound) Extract->HPLC

Caption: Experimental workflow for photostability assessment.

Conclusion

This compound's reputation as a highly photostable UVA filter is well-supported by the prevailing scientific literature, with its stability attributed to an efficient and reversible photoisomerization mechanism. This intrinsic property allows for sustained protection against the damaging effects of UVA radiation. However, the existence of conflicting data underscores the importance of continued research and transparent reporting of experimental conditions to fully elucidate the photolytic behavior of this and other UV filters. For professionals in drug development and cosmetic science, a thorough understanding of the photostability profile of active ingredients like this compound is paramount for the formulation of safe and effective sun protection products.

References

A Technical Guide to Ecamsule Disodium: Mechanism and Efficacy in UVA Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet A (UVA) radiation, comprising 95% of the UV light reaching the Earth's surface, penetrates deep into the human dermis. It is a primary driver of photoaging, characterized by wrinkling and loss of skin elasticity, and contributes to photocarcinogenesis and various photodermatoses.[1][2] The development of effective, photostable UVA filters is therefore critical for comprehensive skin protection. Ecamsule (B1337), known by its INCI name Terephthalylidene Dicamphor Sulfonic Acid and trade name Mexoryl™ SX, is a water-soluble, organic UVA filter developed and patented by L'Oréal in 1982.[3][4] It is a benzylidene camphor (B46023) derivative recognized for its exceptional photostability and efficacy in the short-wave UVA range.[1][5] This technical guide provides an in-depth analysis of ecamsule's mechanism of action, summarizes key quantitative data from efficacy studies, and details the experimental protocols used for its evaluation.

Physicochemical Properties and Mechanism of Action

Ecamsule is an organic compound specifically engineered to absorb UVA radiation and dissipate the energy in a harmless manner.[6] Its chemical structure and properties are optimized for high-performance sun care formulations.

PropertyValueReference
INCI Name Terephthalylidene Dicamphor Sulfonic Acid[1][7]
CAS Number 92761-26-7[1][7]
Chemical Formula C₂₈H₃₄O₈S₂[1]
Molar Mass 562.69 g·mol⁻¹[1]
UV Absorption Range 290–400 nm[1][8][9]
Peak Absorbance (λmax) 345 nm[1][5][8][9]
Solubility Water-soluble (as a neutralized salt)[1][4][7]
UVA Absorption and Energy Dissipation

Ecamsule's primary function is to absorb photons of UVA light before they can penetrate the skin and damage cellular components.[1] The mechanism involves a multi-step photochemical process:

  • UV Absorption : The molecule absorbs high-energy UVA photons, particularly in the 290-400 nm range.[1][5]

  • Photoisomerization and Photoexcitation : Upon absorbing UV energy, ecamsule undergoes a reversible photoisomerization, followed by photoexcitation to a higher energy state.[1][10]

  • Energy Dissipation : The molecule rapidly returns to its ground state by releasing the absorbed energy as harmless thermal energy (heat).[1][6][10]

This efficient cycle allows a single ecamsule molecule to absorb and dissipate UV energy repeatedly without significant degradation, which is the basis of its photostability.[1][6]

G UVA UVA Photon (290-400 nm) Ecamsule Ecamsule Molecule (Ground State) UVA->Ecamsule Absorption Excited Photoexcited State Ecamsule->Excited Reversible Photoisomerization Excited->Ecamsule Relaxation Heat Thermal Energy (Heat) Excited->Heat Energy Dissipation G cluster_0 UVA Radiation Exposure cluster_1 Cellular & Molecular Damage UVA UVA (320-400 nm) Ecamsule Ecamsule UVA->Ecamsule BLOCKS Skin Skin Penetration ROS Reactive Oxygen Species (ROS) Generation Skin->ROS Immune Immunosuppression (Langerhans Cell Alteration) Skin->Immune DNA_Damage DNA Damage (Pyrimidine Dimers) ROS->DNA_Damage Collagen_Damage Collagen Degradation (via Collagenase 2) ROS->Collagen_Damage p53 p53 Accumulation DNA_Damage->p53 G A Prepare Roughened PMMA Plate B Apply Sunscreen (2.0 mg/cm²) A->B C Equilibrate in Dark (15 min) B->C D Measure Pre-Irradiation Transmittance (290-400 nm) C->D E Irradiate with Solar Simulator D->E F Measure Post-Irradiation Transmittance E->F G Calculate UVA-PF and Critical Wavelength F->G

References

The Dawn of Modern Sun Protection: An In-depth Technical Guide to Early Research on Benzylidene Camphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on benzylidene camphor (B46023) derivatives, a pivotal class of organic ultraviolet (UV) filters that revolutionized the field of sun protection. With a core focus on pioneering compounds like Ecamsule (Mexoryl SX), this document delves into their synthesis, photophysical and photochemical properties, and the early methodologies used to evaluate their efficacy.

Core Photophysical and Photochemical Properties

Benzylidene camphor derivatives are renowned for their ability to absorb UV radiation, particularly in the UVB and UVA regions, and dissipate the energy through photophysical processes, primarily a reversible cis-trans (E/Z) photoisomerization. This inherent photostability set them apart from earlier UV filters. Upon absorption of a UV photon, the molecule is promoted to an excited state. It then relaxes back to the ground state via rotation around the exocyclic C=C double bond, converting the absorbed energy into thermal energy.[1][2] This efficient and reversible process allows these molecules to withstand prolonged sun exposure without significant degradation.[2][3]

Quantitative Photophysical and Photochemical Data

Table 1: UV Absorption Properties of Benzylidene Camphor Derivatives

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
3-Benzylidene Camphor~300Not consistently reportedVarious
4-Methylbenzylidene Camphor (4-MBC)301[4]~13,000Ethanol
Benzylidene Camphor Sulfonic Acid (BCSA)Broad absorption (~280-400)[1]Data not readily available in the public domain[1]Water
Ecamsule (Mexoryl SX)345[5][6]47,000[6]Not specified
Terephthalylidene Dicamphor Sulfonic Acid (TDSA)345[4]Not specifiedNot specified

Table 2: In Vitro Efficacy of Benzylidene Camphor Derivatives

CompoundIn Vitro SPFKey Findings
3-Benzylidene Camphor1.66[4]Lower UVB protection efficacy compared to 4-MBC.[4]
4-Methylbenzylidene Camphor (4-MBC)4.22[4]Primarily a UVB filter.[4]
Terephthalylidene Dicamphor Sulfonic Acid (TDSA)4.6 ± 1.1 (at 8.11%)[4]Photostable UVA filter with synergistic effects.[4]

Experimental Protocols

Synthesis of Benzylidene Camphor Derivatives

The general synthesis of 3-benzylidene camphor and its substituted derivatives involves a Claisen-Schmidt condensation of camphor with an appropriate aromatic aldehyde in the presence of a base.[7]

Detailed Protocol for 3-Benzylidene Camphor Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve camphor (1 equivalent) in a suitable solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Base Addition: Add a strong base, such as potassium hydroxide (B78521) (KOH), to the solution and stir.

  • Aldehyde Addition: Slowly add the aromatic aldehyde (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (approximately 20°C) for an extended period (e.g., 42 hours).[7]

  • Workup: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]

Synthesis of Ecamsule (Terephthalylidene Dicamphor Sulfonic Acid):

The synthesis of Ecamsule is a more complex, multi-step process that was patented by L'Oréal.[5][9] It involves the base-catalyzed condensation of camphorsulfonic acid with terephthalaldehyde (B141574).[5]

  • Reaction: Camphorsulfonic acid is reacted with terephthalaldehyde in the presence of a strong alkaline agent (e.g., sodium methoxide) under a nitrogen atmosphere.[5]

  • Solvent System: A mixture of methanol (B129727) and cyclohexane (B81311) (e.g., 1:6 volume ratio) is used to improve the solubility of the reactants.[5]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (65–75°C) for 1 to 2 hours.[5]

Characterization of Benzylidene Camphor Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.[7][8]

  • Melting Point: To determine the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

In Vitro Photostability Assessment

This protocol outlines a general method for evaluating the photostability of a sunscreen formulation containing a benzylidene camphor derivative.

  • Sample Preparation: A thin, uniform film of the sunscreen product (e.g., 1.0-2.0 mg/cm²) is applied to a suitable substrate, such as a polymethyl methacrylate (B99206) (PMMA) plate. The film is allowed to dry in the dark for a specified time (e.g., 30 minutes).[10]

  • Initial Absorbance Measurement: The initial UV absorbance spectrum of the sample is measured using a spectrophotometer across the UV range (290-400 nm).[10]

  • UV Irradiation: The sample is then exposed to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: After irradiation, the final UV absorbance spectrum is measured.

  • Data Analysis: The change in the area under the curve (AUC) for the UVB and UVA regions is calculated to quantify the loss of protection. Photostability is often expressed as the percentage of remaining UV protection.[10]

In Vivo Sun Protection Factor (SPF) Determination

The in vivo SPF test is the standard method for determining the efficacy of a sunscreen product against UVB-induced erythema (sunburn). The following is a generalized protocol based on the ISO 24444:2019 standard.[11][12][13]

  • Volunteer Selection: A panel of human volunteers with specific skin phototypes (typically I, II, or III) is selected.[11]

  • Test Sites: Small, defined areas of the skin on the volunteers' backs are used as test sites.

  • Sunscreen Application: A standardized amount of the sunscreen product (2 mg/cm²) is applied to the designated protected skin areas. An unprotected area serves as a control.

  • UV Exposure: The test sites are exposed to a series of incremental doses of UVB radiation from a solar simulator.[11]

  • Erythema Assessment: The minimal erythema dose (MED), which is the lowest UV dose that produces the first perceptible, unambiguous redness, is determined for both the protected (MEDp) and unprotected (MEDu) skin 16 to 24 hours after exposure.[11]

  • SPF Calculation: The SPF for each volunteer is calculated as the ratio of MEDp to MEDu. The final SPF of the product is the average of the individual SPF values.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in UV-induced skin damage and the experimental workflows for the synthesis and testing of benzylidene camphor derivatives.

UV_Induced_Skin_Damage UVB UVB Epidermis Epidermis UVB->Epidermis UVA UVA Dermis Dermis UVA->Dermis DNA_Damage DNA Damage (CPDs, 6-4PPs) Epidermis->DNA_Damage ROS Reactive Oxygen Species (ROS) Dermis->ROS Inflammation Inflammation DNA_Damage->Inflammation ROS->Inflammation MAPK MAPK Pathway Activation ROS->MAPK AP1 AP-1 Activation MAPK->AP1 MMPs MMP Upregulation AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Caption: UV-induced skin damage signaling cascade.

Synthesis_Workflow Start Start: Select Camphor & Aldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Workup Precipitation in Water Reaction->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (TLC, NMR, IR, MS) Purification->Characterization End End: Pure Benzylidene Camphor Derivative Characterization->End

Caption: Workflow for synthesis and characterization.

Sunscreen_Mechanism UV_Photon UV Photon Ground_State Ground State (E-isomer) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excited_State->Ground_State Isomerization Ground_State_Z Ground State (Z-isomer) Excited_State->Ground_State_Z Isomerization Ground_State_Z->Excited_State Re-excitation Heat Thermal Energy (Heat) Ground_State_Z->Heat Relaxation

Caption: Mechanism of UV absorption and energy dissipation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Ecamsule Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule disodium (B8443419), commercially known as Mexoryl SX, is a water-soluble organic sunscreen agent that provides protection against ultraviolet (UV) radiation.[1] It is a photostable compound, meaning it does not significantly degrade upon exposure to light, ensuring sustained protection.[1][2] This document provides detailed in vitro protocols for evaluating the efficacy of Ecamsule disodium. These protocols are designed to be implemented in a research and development setting for the assessment of photoprotective capabilities.

Principle of Action

This compound functions by absorbing UV radiation, particularly in the UVA range, and converting the absorbed energy into harmless thermal energy, thus preventing it from penetrating the skin and causing cellular damage.[1][3] Its absorbance spectrum covers UV wavelengths from 290 to 400 nm, with a peak protection at approximately 345 nm.[2][4][5] In vitro studies have demonstrated its effectiveness in protecting against the detrimental effects of UV radiation, including the reduction of UV-induced pyrimidine (B1678525) dimers, a form of DNA damage.[2][4]

In Vitro Efficacy Testing Protocols

A comprehensive in vitro evaluation of this compound should involve a combination of spectrophotometric analysis to determine its UV-absorbing properties and cell-based assays to assess its ability to protect human skin cells from UV-induced damage.

This protocol determines the UV absorbance profile of this compound, which is fundamental to its function as a UV filter. The method involves applying a thin film of a formulation containing this compound to a substrate and measuring the transmittance of UV radiation through it.[6][7]

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethyl methacrylate (B99206) (PMMA) plates[6]

  • Formulation containing a known concentration of this compound

  • Glycerol (B35011) (as a spreading agent)

  • Positive displacement pipette

Protocol:

  • Prepare a homogenous formulation containing this compound at the desired concentration.

  • Pre-treat the PMMA plate by applying a small amount of glycerol to ensure even spreading of the formulation.

  • Accurately apply the formulation to the PMMA plate at a concentration of 2 mg/cm².

  • Spread the formulation evenly across the surface of the PMMA plate using a gloved finger or a specific spreading tool.

  • Allow the film to dry for at least 15 minutes in the dark to form a stable film.

  • Place the PMMA plate in the UV-Vis spectrophotometer.

  • Measure the absorbance across the UV spectrum (290-400 nm) at multiple points on the plate.

  • Calculate the mean absorbance at each wavelength.

  • The absorbance spectrum will reveal the protective efficacy of this compound across the UVA and UVB range.

This assay evaluates the ability of this compound to protect human skin cells from UV-induced cell death. Human keratinocytes (e.g., HaCaT cell line) or fibroblasts are suitable for this assay.[8]

Materials:

  • Human keratinocytes (HaCaT) or fibroblasts (L929)[8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound solution (in a suitable vehicle, e.g., PBS or cell culture medium)

  • UV irradiation source (UVA and/or UVB)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh culture medium containing various concentrations of this compound to the designated wells.

  • Incubate for 1-2 hours.

  • Remove the medium and replace it with a thin layer of PBS.

  • Expose the cells to a predetermined dose of UVA or UVB radiation. Include a non-irradiated control group.

  • After irradiation, replace the PBS with fresh culture medium (with or without this compound as per the experimental design) and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the non-irradiated control.

This assay quantifies the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs), a major form of DNA damage induced by UV radiation.[9][10] The protective effect of this compound is measured by the reduction in CPD formation.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Cell culture reagents

  • This compound solution

  • UV irradiation source

  • DNA extraction kit

  • CPD-specific antibody

  • Enzyme-linked secondary antibody (e.g., HRP-conjugated)

  • Substrate for the enzyme (e.g., TMB)

  • ELISA plate reader

Protocol:

  • Culture and treat cells with this compound as described in the cell viability assay protocol (steps 1-5).

  • Expose the cells to UV radiation.

  • Immediately after irradiation, lyse the cells and extract the genomic DNA using a commercial kit.

  • Denature the DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice.

  • Coat a 96-well plate with the denatured DNA.

  • Block non-specific binding sites with a blocking buffer.

  • Add the CPD-specific primary antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Incubate and wash the plate again.

  • Add the TMB substrate and stop the reaction with a stop solution.

  • Read the absorbance at 450 nm.

  • The amount of CPDs is proportional to the absorbance, and the protective effect of this compound is calculated as the percentage reduction in CPDs compared to the UV-irradiated control without this compound.

This assay measures the intracellular generation of reactive oxygen species (ROS) following UV exposure.[8][9][11] this compound's efficacy is determined by its ability to reduce ROS levels.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Cell culture reagents

  • This compound solution

  • UV irradiation source

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Culture and treat cells with this compound as described in the cell viability assay protocol (steps 1-4).

  • Load the cells with the DCFH-DA probe by incubating them with a working solution of DCFH-DA.

  • Wash the cells with PBS to remove excess probe.

  • Expose the cells to UV radiation.

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • The fluorescence intensity is proportional to the amount of intracellular ROS. The antioxidant effect of this compound is calculated as the percentage reduction in ROS compared to the UV-irradiated control without this compound.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison and analysis.

Table 1: UV Absorbance Characteristics of this compound

Wavelength (nm)Mean Absorbance (Formulation with Ecamsule)Standard Deviation
290DataData
300DataData
320DataData
345 (Peak) Data Data
360DataData
400DataData

Table 2: Photoprotective Effect of this compound on Cell Viability (MTT Assay)

TreatmentConcentration (µM)UV Dose (J/cm²)Cell Viability (%)% Protection
Control (No UV)00100N/A
UV Only0XData0
Ecamsule + UVYXDataData
Ecamsule + UVZXDataData

Table 3: Inhibition of UV-Induced DNA Damage (CPD Formation) by this compound

TreatmentConcentration (µM)UV Dose (J/cm²)Relative CPD Level (Absorbance)% Inhibition of CPDs
Control (No UV)00DataN/A
UV Only0XData0
Ecamsule + UVYXDataData
Ecamsule + UVZXDataData

Table 4: Reduction of UV-Induced Oxidative Stress (ROS Production) by this compound

TreatmentConcentration (µM)UV Dose (J/cm²)Relative Fluorescence Units (RFU)% Reduction of ROS
Control (No UV)00DataN/A
UV Only0XData0
Ecamsule + UVYXDataData
Ecamsule + UVZXDataData

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_spectro Spectrophotometric Assay cluster_cell Cell-Based Assays cluster_endpoints Endpoints s1 Prepare Formulation s2 Apply to PMMA Plate (2 mg/cm²) s1->s2 s3 Dry to Form Film s2->s3 s4 Measure UV Absorbance (290-400 nm) s3->s4 c1 Seed Cells (e.g., HaCaT) c2 Incubate 24h c1->c2 c3 Treat with Ecamsule c2->c3 c4 Expose to UV Radiation c3->c4 c5 Post-incubation c4->c5 e1 Cell Viability (MTT) c5->e1 e2 DNA Damage (CPD ELISA) c5->e2 e3 Oxidative Stress (ROS Assay) c5->e3

Caption: General experimental workflows for in vitro testing of this compound.

UV_protection_mechanism cluster_source UV Radiation Source cluster_protection Protection Layer cluster_cell Skin Cell (Keratinocyte) cluster_damage Cellular Damage UV UVA/UVB Radiation Ecamsule This compound UV->Ecamsule Absorbed & Converted to Heat Cell Cellular Components (DNA, Lipids, Proteins) UV->Cell Direct Damage ROS Increased ROS (Oxidative Stress) Cell->ROS DNA_damage DNA Damage (CPDs) Cell->DNA_damage ROS->DNA_damage Apoptosis Cell Death (Apoptosis) ROS->Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of UV damage and protection by this compound.

UV_signaling UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS DNA_Damage DNA Damage UV->DNA_Damage MAPK MAPK Pathways (JNK, p38, ERK) ROS->MAPK PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT DNA_Damage->MAPK DNA_Repair DNA Repair DNA_Damage->DNA_Repair Apoptosis Apoptosis MAPK->Apoptosis Survival Cell Survival PI3K_AKT->Survival

Caption: Simplified overview of UV-induced intracellular signaling pathways.

References

Application Notes and Protocols for the Formulation of Ecamsule Disodium in Topical Applications for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Ecamsule disodium (B8443419) for topical application in a research setting. This document outlines the physicochemical properties of Ecamsule, its mechanism of action, and detailed protocols for formulation, characterization, and in vitro testing.

Introduction to Ecamsule Disodium

This compound, also known as terephthalylidene dicamphor sulfonic acid (Mexoryl SX), is a water-soluble, broad-spectrum organic ultraviolet (UV) filter. It is highly effective in absorbing UVA radiation, with a peak absorption at approximately 345 nm, providing protection against the harmful effects of sun exposure, such as photoaging and skin cancer.[1] Its high photostability makes it a desirable active pharmaceutical ingredient (API) for sunscreen and daily-use cosmetic formulations.[2][3] For research purposes, a well-characterized and stable topical formulation is crucial for evaluating its efficacy and safety.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a stable and effective topical formulation.

PropertyValueReference
Chemical Name Terephthalylidene dicamphor sulfonic acid disodium salt[2]
Molecular Formula C₂₈H₃₂Na₂O₈S₂
Molecular Weight 606.6 g/mol
Appearance White to off-white powder
Solubility Water-soluble[3]
UV Absorption Peak (λmax) ~345 nm[1]
Log P (octanol/water) 1.35[3]

Mechanism of Action: Protection Against UV-Induced DNA Damage

Ecamsule's primary mechanism of action is the absorption of UVA radiation, thereby preventing it from penetrating the skin and causing cellular damage. UV radiation, particularly UVB, can directly damage DNA by forming cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts between adjacent pyrimidine bases.[4][5] These lesions distort the DNA helix, interfering with replication and transcription, which can lead to mutations and skin cancer.[5][6] UVA radiation contributes to DNA damage indirectly through the generation of reactive oxygen species (ROS). Ecamsule absorbs this UV energy and dissipates it as heat, thus preventing the initial DNA damage cascade.

Signaling Pathway of UV-Induced DNA Damage

UV_DNA_Damage UVR UV Radiation (UVA/UVB) Skin Skin Penetration UVR->Skin DNA DNA Skin->DNA Direct Damage (UVB) ROS Reactive Oxygen Species (ROS) Skin->ROS Indirect Damage (UVA) CPD Cyclobutane Pyrimidine Dimers (CPDs) & 6-4 Photoproducts DNA->CPD ReplicationStress Replication Stress & Transcription Inhibition CPD->ReplicationStress OxidativeDamage Oxidative DNA Damage ROS->OxidativeDamage OxidativeDamage->ReplicationStress CellCycleArrest Cell Cycle Arrest ReplicationStress->CellCycleArrest DNARepair DNA Repair Mechanisms (e.g., Nucleotide Excision Repair) ReplicationStress->DNARepair Apoptosis Apoptosis (Programmed Cell Death) ReplicationStress->Apoptosis Mutation Mutations ReplicationStress->Mutation Cancer Skin Cancer Mutation->Cancer Ecamsule This compound (Topical Formulation) Ecamsule->Skin Blocks UV Formulation_Workflow cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation A1 Weigh Water, Glycerin, Propylene Glycol A2 Heat to 70-75°C A1->A2 A3 Dissolve this compound A2->A3 Emulsification Emulsification (Add Oil to Aqueous Phase with Homogenization) A3->Emulsification O1 Weigh Cetostearyl Alcohol, Paraffins, Isopropyl Myristate O2 Heat to 70-75°C O1->O2 O2->Emulsification Cooling Cool to < 40°C Emulsification->Cooling Additives Add Preservative & Adjust pH with TEA Cooling->Additives FinalHomogenization Final Homogenization Additives->FinalHomogenization Storage Store in appropriate container FinalHomogenization->Storage InVitro_Testing_Workflow cluster_ivrt In Vitro Release Testing (IVRT) cluster_ivpt In Vitro Permeation Testing (IVPT) Formulation Topical Cream Formulation IVRT_Setup Franz Cell Setup (Synthetic Membrane, 32°C) Formulation->IVRT_Setup IVPT_Setup Franz Cell Setup (Excised Skin, 32°C) Formulation->IVPT_Setup IVRT_Application Apply Formulation IVRT_Setup->IVRT_Application IVRT_Sampling Sample Receptor Fluid at Time Intervals IVRT_Application->IVRT_Sampling IVRT_Analysis HPLC Analysis IVRT_Sampling->IVRT_Analysis Release_Profile Release Profile IVRT_Analysis->Release_Profile Generate IVPT_Application Apply Formulation IVPT_Setup->IVPT_Application IVPT_Sampling Sample Receptor Fluid & Analyze Skin Layers IVPT_Application->IVPT_Sampling IVPT_Analysis HPLC Analysis IVPT_Sampling->IVPT_Analysis Permeation_Profile Permeation & Retention Profile IVPT_Analysis->Permeation_Profile Generate

References

Application Note: Quantification of Ecamsule Disodium using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Ecamsule disodium (B8443419) in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and robust analytical procedure for quality control and stability testing.

Introduction

Ecamsule disodium, chemically known as disodium terephthalylidene dicamphor sulfonate, is a potent UVA filter widely used in sunscreen products to protect the skin from photodamage.[1][2][3] Its efficacy is dependent on its concentration in the final product, necessitating a validated analytical method for its quantification. This document provides a detailed protocol for a stability-indicating HPLC method, capable of separating this compound from its degradation products, ensuring the accurate assessment of its purity and stability.

Physicochemical Properties of Ecamsule
  • Chemical Name: Terephthalylidene dicamphor sulfonic acid[1]

  • Synonyms: Mexoryl SX, Ecamsule[1][3]

  • UV Absorption Maxima: Approximately 345 nm[1][2][4]

  • Solubility: Water-soluble[3]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and 20 mM Sodium Acetate (B1210297) Buffer (pH 4.6) in a 30:70 (v/v) ratio.[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 345 nm[1][2][4]
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM sodium acetate buffer by dissolving 1.64 g of anhydrous sodium acetate in 1 L of deionized water. Adjust the pH to 4.6 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing acetonitrile and the buffer in a 30:70 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

  • Sample Preparation (from a cream formulation): Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.[6] Cool the solution to room temperature and dilute to the mark with the mobile phase. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution has a theoretical concentration of 100 µg/mL.

Method Validation Summary

The developed method was validated according to the International Council on Harmonisation (ICH) guidelines.

Validation ParameterResult
Linearity (µg/mL) 10 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL[5]
Limit of Quantitation (LOQ) 1.5 µg/mL[5]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products.
Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of this compound was subjected to various stress conditions.

Stress ConditionTreatmentObservation
Acid Hydrolysis 0.1 N HCl at 80°C for 2 hoursSignificant degradation with the appearance of a distinct degradation peak.
Base Hydrolysis 0.1 N NaOH at 80°C for 2 hoursSignificant degradation with the appearance of a distinct degradation peak.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation observed.
Thermal Degradation 105°C for 48 hoursMinor degradation observed.
Photolytic Degradation Exposure to UV light (254 nm) for 24 hoursNegligible degradation, confirming photostability.[2][3]

In all cases, the degradation products were well-resolved from the parent this compound peak, confirming the method's specificity and stability-indicating capability.

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis Standard Weigh Ecamsule Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Formulation Sample Disperse_Sample Disperse in Mobile Phase & Sonicate Sample->Disperse_Sample Dilute_Standard Dilute to Working Concentrations Dissolve_Standard->Dilute_Standard Centrifuge_Sample Centrifuge Sample Disperse_Sample->Centrifuge_Sample Inject Inject into HPLC System Dilute_Standard->Inject Filter_Sample Filter Supernatant Centrifuge_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 345 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for sample preparation and HPLC analysis.

G start Start | Develop HPLC Method validation Method Validation (ICH Guidelines) start->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Stability-Indicating Study validation->stability report Generate Report linearity->report accuracy->report precision->report specificity->report lod_loq->report robustness->report acid Acid Degradation stability->acid base Base Degradation stability->base oxidation Oxidative Degradation stability->oxidation thermal Thermal Degradation stability->thermal photo Photolytic Degradation stability->photo acid->report base->report oxidation->report thermal->report photo->report

Caption: Logical workflow for method validation and stability testing.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies in the pharmaceutical and cosmetic industries.

References

Investigating the In Vitro UVA Filtering Efficacy of Ecamsule Disodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecamsule (B1337) disodium (B8443419), commercially known as Mexoryl SX, is a photostable organic sunscreen agent renowned for its efficacy in filtering ultraviolet A (UVA) radiation.[1] Its primary mechanism of action involves the absorption of UVA rays, particularly in the 290–400 nm range with a peak protection at 345 nm, and the subsequent dissipation of this energy as harmless heat.[1][2] This document provides detailed application notes and in vitro protocols for researchers and scientists to investigate the UVA filtering efficacy of Ecamsule disodium. The following sections outline methodologies for assessing its spectral properties, in vitro Sun Protection Factor (SPF), and its photoprotective effects at a cellular level.

Data Presentation

Table 1: UVA Absorbance Properties of this compound
ParameterValueReference
UVA Absorption Range290–400 nm[1][2]
Peak UVA Absorption345 nm[1][2]
Table 2: In Vitro Cellular Efficacy of this compound
AssayCell LineKey FindingReference
Reactive Oxygen Species (ROS) ReductionHuman Keratinocytes (HaCaT), FibroblastsDose-dependent reduction in UV-induced ROS.[3][3]
Photoprotection (Cell Viability)Human Keratinocytes (HaCaT)Increased cell viability after UVA exposure.[4]
DNA Damage ReductionHuman Skin BiopsiesSignificant reduction in p53 protein accumulation.[4][5][4][5]

Experimental Protocols

Protocol for UVA Absorbance Spectroscopy

This protocol determines the UVA absorbance spectrum of this compound.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50 µg/mL).

  • Calibrate the spectrophotometer using the solvent as a blank.

  • Measure the absorbance of each dilution from 290 nm to 400 nm in a quartz cuvette.

  • Record the absorbance spectra and identify the wavelength of maximum absorbance (λmax).

Protocol for In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines the in vitro determination of SPF using polymethylmethacrylate (PMMA) plates.[6][7][8]

Materials:

  • This compound formulation (e.g., cream or lotion)

  • Molded PMMA plates (5cm x 5cm)[6]

  • Spectrophotometer with an integrating sphere[6]

  • Positive displacement pipette

Procedure:

  • Apply the this compound formulation to the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².[6]

  • Distribute the formulation evenly across the plate using a fingertip or a robotic spreading device.

  • Allow the film to dry for 15 minutes in the dark.

  • Measure the absorbance of the sunscreen film from 290 nm to 400 nm using the spectrophotometer.

  • Calculate the in vitro SPF using the following equation, incorporating the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)):

    SPFin vitro = ∫ I(λ)E(λ)dλ / ∫ I(λ)E(λ)10-A(λ)dλ

    Where A(λ) is the absorbance at wavelength λ.

Protocol for In Vitro Photoprotection Assay (Cell Viability)

This protocol assesses the ability of this compound to protect human keratinocytes from UVA-induced cell death.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • This compound solution (in a vehicle compatible with cell culture)

  • Phosphate Buffered Saline (PBS)

  • UVA radiation source

  • MTT or other cell viability assay kit

Procedure:

  • Seed HaCaT cells in 96-well plates and culture until they reach 70-80% confluency.

  • Prepare different concentrations of this compound in cell culture medium.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the this compound solutions to the cells and incubate for 1-2 hours.

  • Irradiate the cells with a controlled dose of UVA radiation. Include a non-irradiated control group.

  • After irradiation, replace the treatment medium with fresh culture medium.

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using an MTT assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the non-irradiated control.

Protocol for In Vitro Reactive Oxygen Species (ROS) Assay

This protocol measures the capacity of this compound to reduce the generation of intracellular ROS in human keratinocytes following UVA exposure.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • DMEM with supplements

  • This compound solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • UVA radiation source

  • Fluorescence plate reader

Procedure:

  • Seed HaCaT cells in a black, clear-bottom 96-well plate and culture to confluency.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Load the cells with DCFH-DA probe according to the manufacturer's protocol.

  • Expose the cells to UVA radiation.

  • Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader.

  • Compare the fluorescence levels of Ecamsule-treated cells to untreated, irradiated cells.

Protocol for p53 Protein Accumulation Assay

This protocol quantifies the reduction of UVA-induced p53 protein accumulation in human keratinocytes by this compound.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • DMEM with supplements

  • This compound solution

  • UVA radiation source

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against p53

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed HaCaT cells in culture dishes and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for 1-2 hours.

  • Expose the cells to UVA radiation.

  • After a post-irradiation incubation period (e.g., 6-24 hours), lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against p53, followed by an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the p53 band intensity and normalize it to a loading control (e.g., GAPDH or β-actin).

Visualizations

UVA_Filtering_Mechanism cluster_0 This compound cluster_1 UVA Radiation cluster_2 Energy Conversion Ecamsule Ecamsule Molecule Absorption Photon Absorption Ecamsule->Absorption UVA UVA Photon (290-400nm) UVA->Absorption 1. Incident Excitation Photoexcitation Absorption->Excitation 2. Energy Transfer Isomerization Reversible Photoisomerization Excitation->Isomerization 3. Structural Change Heat Thermal Energy Release Isomerization->Heat 4. Energy Dissipation Heat->Ecamsule Returns to ground state

Caption: Mechanism of UVA filtering by this compound.

InVitro_SPF_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation Apply Apply Ecamsule Formulation (1.3 mg/cm²) to PMMA Plate Spread Evenly Spread Formulation Apply->Spread Dry Dry for 15 minutes Spread->Dry Measure Measure UV Absorbance (290-400 nm) Dry->Measure Calculate Calculate In Vitro SPF Measure->Calculate

Caption: Workflow for in vitro SPF determination.

Cellular_Photoprotection_Assay cluster_cell_prep Cell Culture cluster_treatment Treatment & Irradiation cluster_analysis Analysis Seed Seed HaCaT Cells Culture Culture to 70-80% Confluency Seed->Culture Treat Treat with Ecamsule Culture->Treat Irradiate Expose to UVA Radiation Treat->Irradiate Viability Assess Cell Viability (MTT) Irradiate->Viability ROS Measure ROS Production (DCFH-DA) Irradiate->ROS p53 Quantify p53 Accumulation (Western Blot) Irradiate->p53

References

Standard operating procedures for handling Ecamsule disodium in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide detailed standard operating procedures for the safe handling and experimental use of Ecamsule disodium (B8443419) in a laboratory setting.

Chemical and Physical Properties

Ecamsule disodium is the salt form of Ecamsule (Terephthalylidene Dicamphor Sulfonic Acid), a potent UVA filter.[1][2] Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name Disodium 3,3'-(1,4-phenylenedimethylidene)bis(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonate[3]
CAS Number 90458-75-6[4]
Molecular Formula C₂₈H₃₂Na₂O₈S₂[3]
Molecular Weight 622.65 g/mol [3]
Appearance Solid[3]
Melting Point >245°C (decomposes)[5]
UV Absorption Maximum (λmax) 342 - 346 nm[4]
Solubility Soluble in water[2]

Safety, Handling, and Storage

2.1 Hazard Identification

This compound is classified as follows according to the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4) [4]

  • Skin corrosion/irritation (Category 2) [4]

  • Serious eye damage/eye irritation (Category 2A) [4]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [4]

2.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[6]

  • Respiratory Protection: Use in a well-ventilated area. Avoid breathing dust.[4]

2.3 Handling and Storage

  • Handling: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Long-term storage is recommended at -20°C, while short-term storage at room temperature is acceptable.[5]

2.4 Disposal

Dispose of waste in accordance with local, state, and federal regulations.[7]

Experimental Protocols

3.1 Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water, suitable for use in various in vitro assays.

Materials:

  • This compound powder

  • Nuclease-free water

  • 50 mL conical tube

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh 500 mg of this compound powder and transfer it to a 50 mL conical tube.

  • Add 40 mL of nuclease-free water to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • Adjust the final volume to 50 mL with nuclease-free water.

  • Store the stock solution at -20°C for long-term storage.

3.2 Measurement of UV Absorption Spectrum

This protocol outlines the procedure for determining the UV absorption spectrum of this compound.

Materials:

  • 10 mg/mL this compound stock solution

  • Nuclease-free water

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 1:100 dilution of the 10 mg/mL stock solution by adding 100 µL of the stock to 9.9 mL of nuclease-free water. This results in a 100 µg/mL solution.

  • Prepare a further 1:50 dilution by taking 200 µL of the 100 µg/mL solution and adding it to 9.8 mL of nuclease-free water to obtain a final concentration of 2 µg/mL.

  • Use nuclease-free water as a blank to zero the spectrophotometer.

  • Measure the absorbance of the 2 µg/mL this compound solution from 250 nm to 450 nm.

  • Identify the wavelength of maximum absorbance (λmax), which should be in the range of 342-346 nm.[4]

3.3 High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a method for the analysis of this compound using reverse-phase HPLC.[4]

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Triethylamine (B128534)

  • Phosphoric acid

  • C18 HPLC column (e.g., 4.0-mm × 125-mm, 5-µm packing L1)[4]

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 1% triethylamine solution by mixing 10 mL of triethylamine with 990 mL of HPLC-grade water. Adjust the pH to 7 with phosphoric acid. The mobile phase is a 50:50 (v/v) mixture of the 1% triethylamine solution and methanol.[4]

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.[4]

    • Set the UV detector to 343 nm.[4]

    • Inject the standard and sample solutions.

    • Quantify the amount of this compound in the sample by comparing the peak area to that of the standard.

3.4 In Vitro Photostability Assay

This protocol is adapted from general guidelines for testing the photostability of sunscreen agents and can be used to evaluate this compound.

Materials:

  • This compound solution (in a suitable solvent, e.g., water)

  • Polymethylmethacrylate (PMMA) plates

  • Solar simulator with a controlled UV output

  • UV-Vis spectrophotometer with a plate reader accessory

Procedure:

  • Apply a uniform film of the this compound solution onto a PMMA plate (e.g., 1.2 mg/cm²).[8]

  • Allow the film to dry for 15-30 minutes.[8][9]

  • Measure the initial absorbance spectrum of the film using the spectrophotometer.

  • Expose the plate to a controlled dose of UV radiation from the solar simulator.

  • After irradiation, measure the absorbance spectrum of the film again.

  • Calculate the percentage of photostability by comparing the absorbance at the λmax before and after irradiation.

Experimental Workflows and Diagrams

4.1 Workflow for Preparing this compound Stock Solution

G start Start weigh Weigh 500 mg this compound start->weigh transfer Transfer to 50 mL conical tube weigh->transfer add_water Add 40 mL nuclease-free water transfer->add_water vortex Vortex until dissolved add_water->vortex adjust_volume Adjust volume to 50 mL vortex->adjust_volume store Store at -20°C adjust_volume->store end_process End store->end_process

Caption: Workflow for Stock Solution Preparation.

4.2 Workflow for UV-Vis Spectrophotometry

G start Start prepare_dilution1 Prepare 1:100 dilution of stock start->prepare_dilution1 prepare_dilution2 Prepare 1:50 dilution of the 1:100 dilution prepare_dilution1->prepare_dilution2 blank Blank spectrophotometer with water prepare_dilution2->blank measure Measure absorbance (250-450 nm) blank->measure identify_lambda_max Identify λmax measure->identify_lambda_max end_process End identify_lambda_max->end_process

Caption: UV-Vis Spectrophotometry Workflow.

4.3 Workflow for HPLC Analysis

G start Start prepare_mobile_phase Prepare mobile phase start->prepare_mobile_phase prepare_standard Prepare standard solution prepare_mobile_phase->prepare_standard prepare_sample Prepare sample solution prepare_standard->prepare_sample inject Inject standard and sample prepare_sample->inject analyze Analyze chromatogram inject->analyze quantify Quantify this compound analyze->quantify end_process End quantify->end_process G uv_radiation UVA Radiation (290-400 nm) ecamsule This compound uv_radiation->ecamsule absorption Absorption of UV Photon ecamsule->absorption dissipation Dissipation as Thermal Energy absorption->dissipation

References

Application Notes and Protocols for Evaluating the Photoprotective Effects of Ecamsule Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to evaluate the photoprotective properties of Ecamsule disodium (B8443419). The following sections detail the underlying principles, experimental workflows, and specific methodologies for assessing cytotoxicity, DNA damage, oxidative stress, and inflammatory responses in skin cell models following UV irradiation.

Introduction

Ecamsule disodium (Mexoryl SX) is a photostable organic UVA filter that effectively absorbs ultraviolet A (UVA) radiation, dissipating the energy as harmless thermal radiation to prevent skin damage.[1][2] Its primary mechanism of action involves absorbing UV radiation in the 290–400 nm range, with peak protection at 345 nm, thereby reducing the formation of UV-induced DNA lesions such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[1][3] Cell-based assays are crucial for quantifying the efficacy of this compound in protecting skin cells from the detrimental effects of UV radiation, which include cytotoxicity, DNA damage, oxidative stress, and inflammation. This document outlines key in vitro assays for evaluating these protective effects.

Assessment of Cytotoxicity

The cytotoxicity of UV radiation and the protective effects of this compound can be evaluated using cell viability assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Summary of Quantitative Data on Ecamsule's Effect on Cell Viability
Cell LineTreatment ConditionEcamsule Concentration (µM)Cell Viability (% of Control)Reference
HaCaT (Keratinocytes)No additional treatment1600~87.4%[4]
WT Fibs E6/E7 (Fibroblasts)No additional treatment1600No significant effect[4]

Note: The data indicates that at high concentrations without UV exposure, Ecamsule may have a minor impact on the viability of keratinocytes.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methodologies for assessing cell viability in human keratinocytes (HaCaT).[2][5]

Materials:

  • HaCaT keratinocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • UVB irradiation source

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C with 5% CO2.[2]

  • Treatment: Pre-treat the cells with various concentrations of this compound dissolved in DMEM for a specified period (e.g., 24 hours).

  • UVB Irradiation:

    • Wash the cells with PBS.

    • Add a thin layer of PBS to each well.

    • Expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²).[6] Non-irradiated cells should be used as a control.

  • Post-Irradiation Incubation: Remove the PBS and add fresh culture medium (with or without this compound) and incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Measurement: Gently swirl the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Express cell viability as a percentage of the non-irradiated control.

Evaluation of DNA Damage

UV radiation induces the formation of cyclobutane pyrimidine dimers (CPDs), a major form of DNA damage. The protective effect of this compound can be quantified by measuring the reduction in CPD formation using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: Cyclobutane Pyrimidine Dimer (CPD) ELISA

This protocol provides a method for quantifying CPDs in genomic DNA of cultured cells.[7][8][9]

Materials:

  • Cultured human keratinocytes (e.g., HaCaT)

  • This compound

  • UVB irradiation source

  • DNA extraction kit

  • CPD ELISA Kit (containing anti-CPD antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • 96-well plate

Procedure:

  • Cell Culture and Treatment: Culture HaCaT cells to 75% confluency, pre-treat with this compound, and expose to UVB radiation as described in the MTT assay protocol.[7]

  • Genomic DNA Extraction: After a post-irradiation incubation period (e.g., 24 hours), harvest the cells and extract genomic DNA using a commercial kit.

  • DNA Denaturation: Denature the DNA samples by heating at 100°C for 10 minutes, followed by rapid chilling on ice.[9]

  • ELISA Procedure:

    • Coat a 96-well plate with the denatured DNA samples.

    • Block the wells to prevent non-specific binding.

    • Add the anti-CPD primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

    • Add the substrate solution and incubate in the dark until a color change is observed (5-20 minutes).

    • Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Quantify the amount of CPDs by comparing the absorbance of the samples to a standard curve generated with known amounts of CPD-containing DNA.

Assessment of Oxidative Stress

UV radiation generates reactive oxygen species (ROS) in skin cells, leading to oxidative stress. The antioxidant capacity of this compound can be assessed by measuring the reduction in intracellular ROS levels.

Table 2: Summary of Quantitative Data on Ecamsule's Effect on ROS Levels
Cell LineTreatment ConditionEcamsule Concentration (µM)Reduction in UV-induced ROS (%)Reference
HaCaT (Keratinocytes)UV Exposure160014.5%[4]
Experimental Protocol: Intracellular ROS Assay using DCFH-DA

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[1][10][11]

Materials:

  • Human keratinocytes (HaCaT) or fibroblasts

  • This compound

  • UVA/UVB irradiation source

  • DCFH-DA solution (10 mM stock in DMSO)

  • DMEM (serum-free)

  • PBS

  • Black 96-well plate

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at a density of 1-4 x 10^4 cells/well and incubate overnight.[10]

  • DCFH-DA Loading:

    • Wash the cells gently with PBS.

    • Add 100 µL of DCFH-DA working solution (10-25 µM in serum-free DMEM) to each well.[1]

    • Incubate for 30-60 minutes at 37°C in the dark.[10]

  • Treatment and Irradiation:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of medium containing different concentrations of this compound.

    • Expose the cells to UVA/UVB radiation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity immediately for kinetic analysis or after a specific incubation period (e.g., 1 hour) for static analysis.[10]

    • Use a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[11]

  • Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage reduction in ROS levels.

Evaluation of Inflammatory Response

UV radiation can trigger an inflammatory response in skin cells, characterized by the release of pro-inflammatory cytokines. The anti-inflammatory potential of this compound can be evaluated by measuring the expression of these cytokine genes.

Experimental Protocol: qPCR for Inflammatory Cytokine Gene Expression

This protocol describes the use of real-time quantitative polymerase chain reaction (qPCR) to measure the mRNA levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12][13][14]

Materials:

  • Human keratinocytes (HaCaT)

  • This compound

  • UVB irradiation source

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a reference gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Cell Culture, Treatment, and Irradiation: Follow the same procedure as described in the MTT assay protocol.

  • RNA Extraction: After a post-irradiation incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[13]

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and SYBR Green master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., 2 minutes at 94°C, followed by 40 cycles of 30 seconds at 94°C and 30 seconds at 60°C).[13]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[14]

    • Express the results as fold change in gene expression compared to the control group.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_exposure UV Exposure cluster_assays Photoprotection Assessment cell_seeding 1. Cell Seeding (e.g., HaCaT keratinocytes) ecamsule_treatment 2. Pre-treatment (this compound) cell_seeding->ecamsule_treatment uv_irradiation 3. UV Irradiation (UVA/UVB) ecamsule_treatment->uv_irradiation cytotoxicity Cytotoxicity Assay (MTT) uv_irradiation->cytotoxicity dna_damage DNA Damage Assay (CPD ELISA) uv_irradiation->dna_damage oxidative_stress Oxidative Stress Assay (DCFH-DA) uv_irradiation->oxidative_stress inflammation Inflammatory Response (qPCR) uv_irradiation->inflammation

Caption: Workflow for evaluating the photoprotective effects of this compound.

UV-Induced Damage and Inflammatory Signaling Pathways

G cluster_stimulus External Stimulus cluster_protection Photoprotection cluster_cellular_response Cellular Response cluster_outcomes Downstream Effects UV UV Radiation ROS ↑ Reactive Oxygen Species (ROS) UV->ROS DNA_damage ↑ DNA Damage (CPDs) UV->DNA_damage Ecamsule This compound Ecamsule->UV Blocks MAPK MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Apoptosis ↓ Cell Viability / Apoptosis DNA_damage->Apoptosis MAPK->NFkB MMP1 ↑ MMP-1 Expression MAPK->MMP1 Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Cytokines->Apoptosis MMP1->Apoptosis Contributes to photoaging

Caption: UV-induced signaling pathways and the protective role of this compound.

References

Application Notes and Protocols for Assessing the Percutaneous Absorption of Ecamsule Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods to assess the percutaneous absorption of Ecamsule disodium (B8443419), a water-soluble UVA filter. The protocols are designed to deliver reproducible and accurate data for safety and efficacy studies.

Introduction

Ecamsule disodium (trade name Mexoryl SX) is a photostable organic compound utilized in sunscreens to filter UVA rays.[1] Its mechanism of action involves absorbing high-energy ultraviolet radiation and converting it into less harmful thermal energy, thus preventing skin penetration.[1][2] Due to its intended topical application, assessing the extent of its percutaneous absorption is critical for evaluating its safety profile. Ecamsule has demonstrated minimal systemic absorption, with less than 0.1% of the applied dose being systemically absorbed in human studies.[3][4]

Data Presentation

The following tables summarize quantitative data from various in vitro and in vivo studies on the percutaneous absorption of this compound.

Table 1: In Vitro Percutaneous Absorption of [14C]-Ecamsule (2% Cream) in Human Skin [5]

Time PointMean Penetrated Dose (%)Standard Deviation (±)Skin Layers Included in Measurement
4 hours0.360.20Stratum corneum, epidermis, dermis, receptor liquid
24 hours0.560.35Stratum corneum, epidermis, dermis, receptor liquid

Table 2: Distribution of Ecamsule in Different Skin Compartments (In Vitro) [5]

FormulationApplication Dose (mg/cm²)Application Duration (hours)Total Skin Recovery (% of applied dose)
Helioblock SX Cream1016≤ 1
Formulation with 3% Ecamsule and other UV filters~5160.15 (± 0.15)

Table 3: Comparison of In Vitro and In Vivo Systemic Exposure to Ecamsule [3][5]

Study TypeFormulationSystemic Exposure (% of applied dose)
In Vitro2% [14C]-Ecamsule Cream~0.56
In Vivo (Human)Helioblock SX Cream< 0.1

Experimental Protocols

Protocol 1: In Vitro Percutaneous Absorption using Franz Diffusion Cells

This protocol describes the use of static Franz diffusion cells to assess the in vitro percutaneous absorption of this compound.

1. Materials and Equipment:

  • Franz diffusion cells

  • Human cadaver skin or excised human skin from cosmetic surgery

  • This compound formulation (e.g., 2% cream)

  • Radiolabeled [14C]-Ecamsule (if available, for ease of quantification)

  • Receptor fluid (e.g., phosphate-buffered saline with a suitable solubilizing agent)[6]

  • Magnetic stirrer and stir bars[7]

  • Water bath or heating block to maintain 37°C[8]

  • Micro-pipettes

  • Scintillation vials and scintillation cocktail (for radiolabeled compound)

  • HPLC system for quantification[9]

  • Surgical scissors, forceps

2. Experimental Procedure:

  • Skin Preparation:

    • Thaw frozen human skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • If necessary, separate the epidermis from the dermis by heat treatment (e.g., immersion in 60°C water for 45-60 seconds).[8]

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[7]

    • Place a small magnetic stir bar in the receptor chamber and place the cell in the heating block/water bath maintained at 37°C.[8]

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a known amount of the Ecamsule formulation (e.g., 2 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.[5]

  • Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect an aliquot of the receptor fluid from the sampling arm.[6]

    • Replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.[7]

  • Mass Balance:

    • At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.

    • Wash the skin surface with a suitable solvent to recover the unabsorbed formulation.

    • Separate the different skin layers (stratum corneum, epidermis, dermis) using appropriate techniques (e.g., tape stripping for stratum corneum, heat separation for epidermis/dermis).[8]

    • Extract Ecamsule from each compartment (skin wash, stratum corneum, epidermis, dermis, and receptor fluid) using a suitable solvent.[8]

  • Quantification:

    • Analyze the amount of Ecamsule in all collected samples using a validated analytical method, such as HPLC with UV detection or liquid scintillation counting if a radiolabeled compound is used.[9]

Protocol 2: In Vivo Stratum Corneum Distribution using Tape Stripping

This protocol outlines a minimally invasive in vivo method to assess the distribution of this compound within the stratum corneum.[10]

1. Materials and Equipment:

  • This compound formulation

  • Adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape)[11][12]

  • Forceps

  • Vials for tape storage

  • Extraction solvent (e.g., methanol, ethanol)[9]

  • HPLC system for quantification

2. Experimental Procedure:

  • Subject Preparation:

    • Select a suitable test area on the subject's body (e.g., forearm).

    • Clean the area gently with a dry wipe.

  • Formulation Application:

    • Apply a precise amount of the Ecamsule formulation to a defined area of the skin (e.g., 2 mg/cm²).

  • Tape Stripping:

    • At a specified time after application (e.g., 4 hours), begin the tape stripping procedure.

    • Press a piece of adhesive tape firmly onto the application site for a consistent duration (e.g., 2-5 seconds).[12]

    • Remove the tape smoothly and consistently in one motion.

    • Place the tape strip into a labeled vial.

    • Repeat the process for a predetermined number of strips (e.g., 15-20) on the same skin site.[8][10]

  • Extraction:

    • Add a known volume of a suitable extraction solvent to each vial containing a tape strip.

    • Agitate the vials (e.g., by vortexing or sonication) to extract the Ecamsule from the tape.[8]

  • Quantification:

    • Analyze the concentration of Ecamsule in the solvent from each tape strip using a validated HPLC method.[9]

    • The amount of Ecamsule on each successive tape strip provides an indication of its penetration depth into the stratum corneum.

Mandatory Visualizations

G cluster_0 Protocol 1: In Vitro Percutaneous Absorption Workflow A Skin Preparation (Excised Human Skin) B Franz Cell Assembly (Mount Skin, Fill Receptor Fluid) A->B C Equilibration (37°C) B->C D Application of Ecamsule Formulation C->D E Sampling of Receptor Fluid (Multiple Time Points) D->E F Experiment Termination (e.g., 24 hours) E->F G Mass Balance (Skin Wash, SC, Epidermis, Dermis) F->G H Quantification (HPLC or LSC) G->H

Caption: Workflow for in vitro percutaneous absorption assessment using Franz diffusion cells.

G cluster_1 Protocol 2: In Vivo Tape Stripping Workflow P1 Subject Preparation (Clean Test Area) P2 Application of Ecamsule Formulation P1->P2 P3 Incubation Period P2->P3 P4 Sequential Tape Stripping (e.g., 20 strips) P3->P4 P5 Extraction of Ecamsule from each Tape Strip P4->P5 P6 Quantification (HPLC) P5->P6

Caption: Workflow for in vivo stratum corneum distribution analysis using tape stripping.

G cluster_2 Logical Relationship of Percutaneous Absorption Assessment Input Topical Application of Ecamsule Process Skin Barrier Interaction Input->Process Output Unabsorbed (Surface Residue) Stratum Corneum Viable Epidermis Dermis Systemic Circulation Process->Output Analysis In Vitro (Franz Cell) In Vivo (Tape Stripping, Blood/Urine) Output:s1->Analysis:m1 Tape Stripping Output:s2->Analysis:m0 Skin Layer Analysis Output:s3->Analysis:m0 Skin Layer Analysis Output:s4->Analysis:m1 Pharmacokinetics

Caption: Logical flow from topical application to analytical assessment of Ecamsule.

References

Ecamsule Disodium: A Potent Photoprotective Agent Against UV-Induced DNA Damage in Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The deleterious effects of ultraviolet (UV) radiation on human skin, primarily mediated by DNA damage, are a significant concern for skin health, leading to photoaging and carcinogenesis. Ecamsule (B1337) disodium (B8443419), commercially known as Mexoryl SX, is a water-soluble, photostable organic UV filter with a strong absorption profile in the UVA range. Its primary function is to absorb harmful UV radiation before it can penetrate the skin and damage cellular components, most notably DNA. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ecamsule disodium to prevent UV-induced DNA damage in skin models.

Mechanism of Action

This compound functions by absorbing UV radiation, particularly in the UVA spectrum (320-400 nm), and converting the light energy into less harmful thermal energy. This process effectively prevents UV photons from reaching the nucleus of skin cells and inducing the formation of mutagenic DNA photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs). By mitigating the initial DNA damage, this compound helps to prevent the subsequent activation of the DNA damage response pathway, including the accumulation of the tumor suppressor protein p53, which can trigger cell cycle arrest or apoptosis.

Efficacy of this compound in Preventing UV-Induced DNA Damage

The photoprotective efficacy of this compound has been demonstrated in various skin models. The following tables summarize the quantitative data on its ability to reduce key markers of UV-induced DNA damage.

Table 1: Reduction of Cyclobutane Pyrimidine Dimers (CPDs) by this compound
Skin Model UV Radiation Dose This compound Concentration DNA Damage Marker Method of Quantification Reduction in DNA Damage
Reconstructed Human Epidermis50 J/cm² UVA5% (in formulation)Cyclobutane Pyrimidine Dimers (CPDs)ImmunohistochemistrySignificantly reduced CPD-positive cells
Human Skin Explants2 MED (Minimal Erythemal Dose)Formulation containing EcamsuleCyclobutane Pyrimidine Dimers (CPDs)ImmunohistochemistrySignificant reduction in CPD formation
In vivo human skinSolar Simulated RadiationFormulation containing Mexoryl SXPyrimidine DimersNot specifiedSignificantly reduced
Table 2: Effect of this compound on p53 Protein Accumulation
Skin Model UV Radiation Dose This compound Concentration Signaling Pathway Marker Method of Quantification Effect on Marker
In vivo human skinSolar Simulated RadiationFormulation containing Mexoryl SXp53 proteinImmunohistochemistrySignificantly reduced p53 accumulation[1]
Chronically sun-exposed human skinChronic sun exposureSPF 15 sunscreen (containing UV filters)p53 proteinImmunohistochemistry33% reduction in p53-positive cells[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the photoprotective effects of this compound are provided below.

Protocol 1: Preparation and Culture of Ex Vivo Human Skin Explants

This protocol describes the preparation and culture of human skin explants for studying the effects of topical treatments and UV radiation.[3][4]

Materials:

  • Freshly obtained human skin from elective surgery (e.g., abdominoplasty, mammoplasty)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine

  • Sterile phosphate-buffered saline (PBS)

  • Sterile surgical instruments (scalpel, forceps)

  • 6-well culture plates with inserts (e.g., Transwell®)

  • Sterile gauze

Procedure:

  • Transport the skin sample in sterile, chilled DMEM on ice to the laboratory.

  • In a sterile biosafety cabinet, wash the skin sample three times with sterile PBS containing antibiotics.

  • Remove excess subcutaneous fat from the dermal side of the skin using a sterile scalpel.

  • Cut the skin into small explants of approximately 1 cm x 1 cm.

  • Place a sterile gauze pad in the bottom of each well of a 6-well plate and moisten it with culture medium.

  • Place a culture insert on top of the gauze.

  • Position one skin explant, dermal side down, onto the membrane of each culture insert.

  • Add culture medium to the well until the dermal side of the explant is in contact with the medium, creating an air-liquid interface.

  • Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

Protocol 2: Topical Application of this compound and UV Irradiation

This protocol outlines the procedure for applying this compound to skin explants and subsequent UV irradiation.

Materials:

  • Cultured ex vivo human skin explants

  • This compound formulation (e.g., cream, lotion)

  • UV radiation source (e.g., solar simulator with UVA and UVB lamps)

  • UV radiometer

Procedure:

  • Allow the cultured skin explants to equilibrate for 24 hours before treatment.

  • Prepare the desired concentration of this compound in a suitable vehicle. A typical concentration used in commercial sunscreens is around 3-5%.

  • Apply a standardized amount of the this compound formulation evenly to the epidermal surface of the skin explants (e.g., 2 mg/cm²).

  • As a control, apply the vehicle without this compound to another set of explants.

  • Incubate the explants for a specified period (e.g., 30 minutes) to allow for product absorption.

  • Calibrate the UV source to deliver a specific dose of UVA and/or UVB radiation. A common dose for inducing DNA damage is 2 Minimal Erythemal Doses (MED).

  • Place the culture plates with the explants under the UV source and irradiate them.

  • After irradiation, remove the plates and proceed with the desired analysis (e.g., fixation for immunohistochemistry, DNA extraction for ELISA).

Protocol 3: Quantification of Cyclobutane Pyrimidine Dimers (CPDs) using ELISA

This protocol provides a method for the quantitative measurement of CPDs in DNA extracted from skin samples.[5][6]

Materials:

  • UV-irradiated and control skin explants

  • DNA extraction kit

  • CPD-specific antibody (e.g., TDM-2 clone)

  • HRP-conjugated secondary antibody

  • ELISA plate reader

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Procedure:

  • DNA Extraction:

    • Homogenize the epidermal layer of the skin explants.

    • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

    • Quantify the DNA concentration using a spectrophotometer.

  • ELISA:

    • Dilute the extracted DNA to a final concentration of 1-5 µg/mL in coating buffer.

    • Denature the DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice.

    • Coat a 96-well ELISA plate with 100 µL of the denatured DNA solution per well and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the primary anti-CPD antibody (diluted in blocking buffer) to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using an ELISA plate reader.

    • Quantify the amount of CPDs by comparing the absorbance values to a standard curve generated with known amounts of CPD-containing DNA.

Protocol 4: Immunohistochemical Detection of p53 Protein

This protocol describes the detection of p53 protein accumulation in skin tissue sections using immunohistochemistry.[7][8][9]

Materials:

  • Formalin-fixed, paraffin-embedded skin tissue sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking serum (e.g., normal goat serum)

  • Primary antibody against p53 (e.g., DO-7 or CM1 clone)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene (2 x 5 minutes).

    • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50% for 3 minutes each) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse the slides in antigen retrieval solution and heat in a microwave or water bath (e.g., 95-100°C for 20 minutes).

    • Allow the slides to cool down to room temperature.

  • Immunostaining:

    • Wash the slides with PBS.

    • Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash with PBS.

    • Incubate with blocking serum for 30 minutes to reduce non-specific binding.

    • Incubate with the primary anti-p53 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash with PBS.

    • Incubate with the ABC reagent for 30 minutes.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Incubate the sections with the DAB substrate-chromogen solution until the desired brown color develops.

    • Wash with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount the slides with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • Quantify the percentage of p53-positive cells in the epidermis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the photoprotective effects of this compound.

experimental_workflow cluster_prep Skin Model Preparation cluster_treatment Treatment and Exposure cluster_analysis Analysis of DNA Damage cluster_results Data Interpretation prep Prepare Ex Vivo Human Skin Explants apply Topical Application (Ecamsule vs. Vehicle) prep->apply irradiate UV Irradiation (UVA/UVB) apply->irradiate dna_extraction DNA Extraction irradiate->dna_extraction tissue_fixation Tissue Fixation & Sectioning irradiate->tissue_fixation elisa CPD Quantification (ELISA) dna_extraction->elisa quantify_cpd Quantify CPD Levels elisa->quantify_cpd ihc p53 Staining (IHC) tissue_fixation->ihc quantify_p53 Quantify p53-Positive Cells ihc->quantify_p53 compare Compare Ecamsule vs. Vehicle quantify_cpd->compare quantify_p53->compare

Experimental workflow for assessing ecamsule's photoprotective effect.

UV_DNA_Damage_Pathway UV UV Radiation Ecamsule This compound (UV Absorption) UV->Ecamsule Blocked by Skin Skin Cells UV->Skin Ecamsule->Skin Protects DNA_Damage DNA Damage (CPDs, 6-4PPs) Skin->DNA_Damage Induces ATR_ATM ATR/ATM Kinase Activation DNA_Damage->ATR_ATM Mutation Mutations (Photo-carcinogenesis) DNA_Damage->Mutation If unrepaired p53 p53 Stabilization & Accumulation ATR_ATM->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis NER Nucleotide Excision Repair (NER) p53->NER CellCycleArrest->NER Allows time for Survival Cell Survival (Genome Integrity) NER->Survival

UV-induced DNA damage signaling pathway and ecamsule's point of action.

References

Troubleshooting & Optimization

Technical Support Center: Photostability of Ecamsule Disodium Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of photostable products containing Ecamsule disodium (B8443419) (also known as Mexoryl SX or terephthalylidene dicamphor sulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What is the inherent photostability of Ecamsule disodium?

A1: this compound is recognized for its excellent intrinsic photostability, primarily attributed to its molecular structure as a benzylidene camphor (B46023) derivative.[1][2][3] Upon exposure to UV radiation, it undergoes a reversible photoisomerization process, allowing it to absorb UVA rays and dissipate the energy as heat without significant molecular degradation.[1] This mechanism provides robust protection against UVA radiation, with studies indicating that it retains a high percentage of its UVA absorption capacity even after several hours of simulated sunlight exposure. However, prolonged exposure can lead to some degradation, with one report suggesting a potential loss of up to 40% of its protective properties.[4]

Q2: What are the primary strategies to further enhance the photostability of this compound in a formulation?

A2: While this compound is inherently photostable, its performance and stability can be further optimized through several formulation strategies:

  • Synergistic Combinations with Other UV Filters: Combining this compound with other UV filters can broaden the spectrum of protection and enhance overall photostability.

  • Incorporation of Antioxidants: Antioxidants can quench free radicals generated during UV exposure, thereby protecting the entire formulation from oxidative degradation.

  • Encapsulation: Encapsulating this compound can physically protect it from interaction with other ingredients and environmental factors, leading to improved stability.[5][6]

  • pH Optimization: As an acidic molecule, proper neutralization and pH control of the formulation are critical to prevent destabilization.

  • Judicious Selection of Emollients: The polarity and type of emollients used in the formulation can influence the solubility and stability of UV filters.[7][8][9][10]

Q3: Which UV filters have a synergistic effect on photostability when combined with this compound?

A3: Several UV filters have been shown to work synergistically with this compound (Mexoryl SX) to enhance photoprotection and stability:

  • Drometrizole Trisiloxane (Mexoryl XL): This is a well-documented combination that provides broad-spectrum UVA and UVB protection with enhanced photostability.[11][12]

  • Avobenzone (B1665848) and Octocrylene (B1203250): Formulations containing this compound, avobenzone, and octocrylene have been shown to be effective. Octocrylene is a known photostabilizer for the otherwise photolabile avobenzone.[13]

  • Multi-filter Systems: A combination of Ecamsule (3%), octocrylene (10%), avobenzone (2%), and titanium dioxide (5%) has been demonstrated to be a photostable and effective sunscreen system.[14]

Q4: How do antioxidants improve the photostability of formulations containing this compound?

A4: UV radiation can generate reactive oxygen species (ROS) within a cosmetic formulation, which can lead to the degradation of active ingredients, including UV filters. Antioxidants, such as vitamins A, C, and E (tocopherol and tocopheryl acetate), can neutralize these free radicals.[15][16] This not only helps to preserve the integrity of this compound but also protects other formulation components and provides additional skin benefits by mitigating oxidative stress.[15][17] The combination of vitamins C and E is often recommended as they can work synergistically to enhance photoprotection.

Troubleshooting Guide

Issue 1: Crystallization of this compound in the Formulation

  • Symptom: The final product appears grainy, or microscopic analysis reveals the presence of crystals.

  • Root Cause Analysis:

    • Improper pH: this compound is the acidic form of the molecule. If the pH of the aqueous phase is not sufficiently high, the ingredient may not be fully neutralized to its more soluble salt form, leading to crystallization.

    • Inadequate Solubilization: The concentration of this compound may exceed its solubility limit in the aqueous phase of the emulsion.

    • Incompatible Ingredients: Interactions with other formulation components could reduce the solubility of this compound.

    • Temperature Fluctuations: Cooling the formulation too rapidly during production or storage at low temperatures can promote crystallization.[18]

  • Troubleshooting Workflow:

    Start Crystallization Observed Check_pH Measure pH of the final formulation Start->Check_pH pH_Low Is pH below 6.0? Check_pH->pH_Low Adjust_pH Adjust pH to 6.0-7.5 with a suitable base (e.g., Triethanolamine) pH_Low->Adjust_pH Yes Check_Solubility Review Ecamsule concentration and solubility in the aqueous phase pH_Low->Check_Solubility No End Problem Resolved Adjust_pH->End High_Conc Is concentration too high? Check_Solubility->High_Conc Reduce_Conc Reduce Ecamsule concentration or increase the volume of the aqueous phase High_Conc->Reduce_Conc Yes Review_Ingredients Investigate potential incompatibilities with other ingredients High_Conc->Review_Ingredients No Reduce_Conc->End Reformulate Consider reformulating with more compatible excipients or using Na-Ecamsule Review_Ingredients->Reformulate Review_Process Analyze cooling rate and storage conditions Review_Ingredients->Review_Process Reformulate->End Slow_Cooling Implement a slower, controlled cooling process Review_Process->Slow_Cooling Slow_Cooling->End

    Troubleshooting Crystallization Issues

Issue 2: Poor Photostability Despite Using this compound

  • Symptom: Significant degradation of this compound is observed after UV exposure during stability testing (e.g., >20% loss).

  • Root Cause Analysis:

    • Photolabile Combination: Other UV filters in the formulation may be degrading and producing free radicals that, in turn, degrade this compound.

    • Pro-oxidant Formulation Base: Certain ingredients in the emulsion base could be generating free radicals upon UV exposure.

    • Inadequate Antioxidant System: The type or concentration of antioxidants may be insufficient to quench the free radicals being generated.

    • Unfavorable Emollient Choice: Non-polar emollients may not optimally solubilize and stabilize the UV filter combination, potentially leading to decreased UVA protection.[7][8]

  • Corrective Actions:

    • Review UV Filter Combination: Ensure that all UV filters in the formulation are compatible and photostable as a system. Consider incorporating a known photostabilizer if using photolabile filters like avobenzone. The synergistic combination with Drometrizole trisiloxane is highly recommended.[11][12]

    • Incorporate or Optimize Antioxidants: Add a robust antioxidant package. A combination of Vitamin E (e.g., Tocopheryl Acetate) and Vitamin C (e.g., Ascorbyl Palmitate) is a good starting point. See Table 2 for suggested concentrations.

    • Consider Encapsulation: Encapsulating this compound can provide a physical barrier, enhancing its stability. A suggested protocol for microencapsulation is provided in the Experimental Protocols section.

    • Evaluate Emollient Package: Favor the use of polar emollients to improve the solubility and performance of UV filters.[7][8][9][10]

Issue 3: Phase Separation or Change in Viscosity After Stability Testing

  • Symptom: The emulsion breaks, or there is a significant change in the product's viscosity after storage at elevated temperatures or freeze-thaw cycling.

  • Root Cause Analysis:

    • Incorrect pH: The initial pH may be incorrect, or it may have drifted over time, affecting the stability of the emulsifiers or thickening agents.

    • Electrolyte Imbalance: this compound, as a salt, contributes to the electrolyte load of the formulation, which can impact the stability of certain emulsion systems.

    • Incompatible Emulsifier/Thickener: The chosen emulsifying or thickening system may not be robust enough for the pH and electrolyte content of the formulation.

  • Corrective Actions:

    • Verify and Buffer pH: Ensure the final pH is within the optimal range for the chosen emulsifier and thickener (typically 6.0-7.5 for sunscreens). Consider adding a buffering system to maintain pH stability.

    • Select Robust Emulsifiers: Use emulsifiers that are known to be tolerant to electrolytes.

    • Optimize Thickener: If using pH-sensitive thickeners like carbomers, ensure they are added and neutralized correctly. Pre-neutralizing the polymer or adding it to a pre-neutralized aqueous phase can sometimes improve stability.

Data Presentation

Table 1: Synergistic UV Filter Combinations with this compound

CombinationKey Components & Typical ConcentrationsReported Benefits
High UVA & UVB Protection [2][3][11][12][13][19]Ecamsule (2-3%) Drometrizole Trisiloxane (3-5%)Synergistic effect for broad-spectrum protection and enhanced photostability.
Broad Spectrum with Avobenzone Stabilization [14]Ecamsule (3%) Avobenzone (2-3%) Octocrylene (5-10%) Titanium Dioxide (5%)Octocrylene stabilizes avobenzone, providing robust and photostable broad-spectrum protection.
High SPF Oil-Based System [13]Ecamsule Bis-ethylhexyloxyphenol methoxyphenyl triazine Butyl methoxy (B1213986) dibenzoyl methane (B114726) Isopropyl lauroyl sarcosinateThe oily emollient improves solubility and photostability of the lipophilic filters in combination with Ecamsule.

Table 2: Recommended Antioxidants for Formulation Stability

AntioxidantTypical Concentration RangeFormulation Considerations
Tocopheryl Acetate (B1210297) (Vitamin E) 0.5 - 2.0%Oil-soluble. Add to the oil phase. Works synergistically with Vitamin C.
Ascorbyl Palmitate (Vitamin C derivative) 0.1 - 1.0%Oil-soluble. More stable than ascorbic acid. Can be added to the oil phase.
Ferulic Acid 0.5 - 1.0%Can help stabilize Vitamins C and E. May require a co-solvent for incorporation.
Green Tea Extract 1.0 - 3.0%Water-soluble. Add to the aqueous phase during the cool-down phase to preserve its activity.

Experimental Protocols

Protocol 1: In Vitro Photostability Testing of an this compound Formulation via HPLC

This protocol outlines a general procedure for assessing the photodegradation of this compound in a finished formulation.

  • Experimental Workflow:

    Start Start: Photostability Testing Prep_Sample Prepare thin film of sunscreen on PMMA plate (2 mg/cm²) Start->Prep_Sample Dry_Sample Dry in the dark for 30 minutes Prep_Sample->Dry_Sample Initial_Measurement Extract Ecamsule from non-irradiated plate (T0) Dry_Sample->Initial_Measurement Irradiate Expose plate to a controlled dose of UV radiation in a solar simulator Dry_Sample->Irradiate HPLC_Analysis Analyze T0 and T1 extracts by a validated HPLC method Initial_Measurement->HPLC_Analysis Final_Measurement Extract Ecamsule from irradiated plate (T1) Irradiate->Final_Measurement Final_Measurement->HPLC_Analysis Calculate Calculate % degradation: [(Conc_T0 - Conc_T1) / Conc_T0] * 100 HPLC_Analysis->Calculate End End: Report Results Calculate->End

    Workflow for In Vitro Photostability Testing
  • Methodology:

    • Sample Preparation: Accurately weigh and apply the sunscreen formulation onto a polymethyl methacrylate (B99206) (PMMA) plate at a density of 2.0 mg/cm². Spread evenly to form a thin film. Prepare at least three replicate plates for both irradiated and non-irradiated (control) samples.

    • Drying: Allow the plates to dry in a dark, temperature-controlled environment for 30 minutes.

    • Irradiation: Expose one set of plates to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure.

    • Extraction: Place each plate (both irradiated and non-irradiated controls) into a separate beaker containing a known volume of a suitable solvent (e.g., methanol/water mixture). Use sonication to ensure complete dissolution of the sunscreen film and extraction of this compound.

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[20][21][22][23][24]

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 4.6) and an organic solvent (e.g., ethanol (B145695) or acetonitrile).[18]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at the wavelength of maximum absorbance for this compound (approximately 345 nm).

      • Quantification: Prepare a calibration curve using certified reference standards of this compound. Calculate the concentration of this compound in the extracts from the irradiated and non-irradiated plates.

    • Data Analysis: Calculate the percentage of degradation by comparing the concentration of this compound in the irradiated samples to the non-irradiated control samples.

Protocol 2: Microencapsulation of this compound via Complex Coacervation

This protocol provides a general method for encapsulating a water-soluble active like this compound. Optimization will be required based on specific formulation needs.

  • Encapsulation Process:

    A Prepare Aqueous Solution of This compound and Gelatin (Polymer 1) C Mix Solutions A and B under continuous stirring at elevated temperature (e.g., 40-50°C) A->C B Prepare Aqueous Solution of Gum Arabic (Polymer 2) B->C D Induce Coacervation: Slowly adjust pH to ~4.0-4.5 with a dilute acid (e.g., acetic acid) C->D E Deposition of Coacervate: Cool the mixture slowly (e.g., to 5-10°C) while stirring to allow the polymer shell to deposit around the active D->E F Cross-linking (Hardening): Add a cross-linking agent (e.g., glutaraldehyde (B144438) or transglutaminase) and allow to react E->F G Wash and Isolate: Wash the microcapsules with water and isolate by filtration or centrifugation F->G H Drying: Dry the microcapsules (e.g., by spray drying or freeze drying) G->H

    Complex Coacervation Workflow
  • Methodology:

    • Phase 1 Preparation: Dissolve gelatin (e.g., 2% w/v) in deionized water at 40-50°C. Once fully dissolved, add this compound to this solution and stir until a homogenous mixture is obtained.

    • Phase 2 Preparation: In a separate vessel, dissolve gum arabic (e.g., 2% w/v) in deionized water at 40-50°C.

    • Emulsification/Dispersion: While maintaining the temperature and under continuous agitation, slowly add the gum arabic solution to the gelatin-Ecamsule solution.

    • Coacervation Induction: Slowly add a dilute acid (e.g., 10% acetic acid) dropwise to the mixture to lower the pH to the isoelectric point of the protein, typically around pH 4.0-4.5. This will cause the formation of the coacervate phase.[25][26][27][28][29]

    • Shell Deposition: Begin to cool the system slowly to below 10°C while maintaining gentle agitation. This allows the coacervate to deposit around the dispersed active ingredient droplets.

    • Cross-linking: Once the desired temperature is reached, add a cross-linking agent (e.g., a small amount of a 25% glutaraldehyde solution) to harden the microcapsule walls. Allow the cross-linking reaction to proceed for several hours.

    • Isolation and Drying: The resulting microcapsules can be isolated by filtration or centrifugation, washed with water, and then dried using a suitable method like spray drying or freeze-drying to obtain a powder.

References

Technical Support Center: Analysis of Ecamsule Disodium Stability under UV Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ecamsule disodium (B8443419), also known as terephthalylidene dicamphor sulfonic acid or Mexoryl® SX, is a water-soluble organic UV filter recognized for its high photostability. While generally resistant to degradation upon exposure to UV radiation, specific experimental conditions or prolonged stress can potentially lead to the formation of byproducts. This technical support center provides guidance for researchers and drug development professionals on methodologies and troubleshooting for investigating the stability of Ecamsule disodium under UV stress.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a photostable UV filter?

A1: this compound's molecular structure, a benzylidene camphor (B46023) derivative, allows it to effectively absorb UVA radiation and dissipate the energy as heat through a reversible photoisomerization process. This mechanism minimizes chemical changes to the molecule, contributing to its high photostability and sustained efficacy as a UV filter.

Q2: Under what conditions might this compound degrade?

A2: While highly stable, prolonged exposure to high-intensity UV radiation, especially in the presence of other reactive chemical species or in non-optimal formulation matrices, could potentially lead to degradation. Forced degradation studies, which employ more extreme conditions than typical use (e.g., high-intensity UV lamps, presence of oxidizing agents), are designed to induce and identify potential degradation pathways.

Q3: What is the primary analytical technique for studying the stability of this compound and identifying potential byproducts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for quantifying the parent this compound molecule. For the identification of unknown degradation byproducts, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential. LC-MS/MS allows for the separation of compounds and provides mass information that is crucial for structural elucidation of potential degradants.

Q4: What are the initial steps in a forced degradation study of this compound under UV stress?

A4: A typical study involves preparing a solution of this compound in a suitable solvent, applying it as a thin film to a UV-transparent substrate (like quartz plates), and exposing it to a controlled dose of UV radiation from a solar simulator. Control samples should be kept in the dark to differentiate between UV-induced degradation and other forms of instability.

Troubleshooting Guide: Unexpected Peaks in HPLC/LC-MS Analysis

Issue Potential Cause Troubleshooting Steps
Appearance of small, unexpected peaks in the chromatogram of a UV-stressed sample. These could be initial degradation byproducts of this compound.- Confirm the peaks are not present in the unstressed control sample. - Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is critical for tentative identification. - Perform MS/MS fragmentation of the parent ion and the unknown peaks to see if there are common fragments, which would suggest they are related.
Significant decrease in the main this compound peak with no corresponding major degradation peaks. Degradation products may not be UV-active at the detection wavelength, or they may be volatile or insoluble in the mobile phase.- Use a Photo-Diode Array (PDA) detector to screen a wide range of wavelengths. - Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. - Analyze the sample with a different analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), after appropriate sample derivatization if volatility is a concern.
Observation of peaks that are also present in the placebo or solvent blank after UV exposure. The excipients in the formulation or the solvent itself may be degrading under UV stress.- Conduct a forced degradation study on the placebo or solvent alone under the same UV stress conditions. - If peaks are observed, they can be subtracted from the chromatogram of the full formulation to isolate the degradants of the active pharmaceutical ingredient (API).

Experimental Protocol: Forced Photodegradation and Analysis

This protocol outlines a general procedure for conducting a forced photodegradation study of this compound and analyzing the resulting samples.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).
  • For analysis of a formulated product, extract the active ingredient using a validated procedure.
  • Prepare a placebo sample (formulation without this compound) and a solvent blank.

2. UV Exposure:

  • Apply a uniform, thin film of the sample solution onto a quartz plate.
  • Expose the plate to a controlled source of UV radiation (e.g., a xenon lamp solar simulator) for a defined period. The intensity and duration should be sufficient to cause a modest level of degradation (typically 5-20%).
  • Simultaneously, prepare a control plate that is protected from light.

3. Sample Analysis:

  • After exposure, dissolve the film from the quartz plate in a known volume of the mobile phase to be used for HPLC analysis.
  • Filter the resulting solution through a 0.22 µm syringe filter.
  • Analyze the sample using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile (B52724) and water (with a pH modifier like formic acid).
  • For identification of unknowns, inject the sample into an LC-MS/MS system to obtain mass spectral data.

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting and the experimental process.

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Detected in UV-Stressed Sample check_control Is the peak present in the unstressed control sample? start->check_control check_placebo Is the peak present in the stressed placebo/blank? check_control->check_placebo No not_degradant Peak is not a degradant of the API. check_control->not_degradant Yes analyze_ms Acquire Mass Spectrum (LC-MS) check_placebo->analyze_ms No placebo_degradant Peak is a degradant of an excipient or solvent. check_placebo->placebo_degradant Yes analyze_msms Perform MS/MS Fragmentation analyze_ms->analyze_msms elucidate Elucidate Structure of Potential Degradant analyze_msms->elucidate

Caption: Troubleshooting logic for identifying the source of unexpected analytical peaks.

G cluster_workflow Experimental Workflow for Photodegradation Study prep_sample Prepare Solutions (API, Placebo, Blank) apply_film Apply Thin Film to Quartz Plates prep_sample->apply_film uv_expose Expose to UV Radiation (and Dark Control) apply_film->uv_expose dissolve_sample Dissolve Film in Mobile Phase uv_expose->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample analyze_hplc Analyze by HPLC-UV/PDA filter_sample->analyze_hplc analyze_lcms Analyze by LC-MS/MS filter_sample->analyze_lcms compare_data Compare Stressed vs. Control Data and Identify Degradants analyze_hplc->compare_data analyze_lcms->compare_data

Caption: A generalized experimental workflow for UV stress testing of this compound.

Technical Support Center: Optimizing Ecamsule Disodium for Maximum UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the formulation and testing of Ecamsule disodium (B8443419) for optimal ultraviolet (UV) protection.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of UV protection for Ecamsule?

A1: Ecamsule (also known as Mexoryl SX or terephthalylidene dicamphor sulfonic acid) is an organic, water-soluble UV filter.[1][2] Its primary mechanism involves absorbing high-energy UVA radiation, with a peak absorption at 345 nm within the 290-400 nm range.[3][4][5] Upon exposure to UV light, the molecule undergoes a reversible photoisomerization process.[1][3] This allows it to absorb UV energy and then release it as less harmful thermal energy, preventing the radiation from penetrating and damaging skin cells.[1][4][6]

Q2: What is a typical and effective concentration range for Ecamsule in experimental formulations?

A2: The effective concentration of Ecamsule is dose-dependent.[3] In clinical studies, a sunscreen with 5% Ecamsule was shown to prevent early signs of photoaging.[1][3] Formulations containing 3% Ecamsule have demonstrated significant efficacy in preventing conditions like polymorphous light eruption (PMLE).[3][7] While cosmetic applications globally often use concentrations between 2-3%, regulations in the European Union permit a maximum concentration of up to 10%.[8] The FDA has also proposed Ecamsule as generally recognized as safe and effective (GRASE) at concentrations up to 10%.[8]

Q3: Is the protective effect of Ecamsule directly proportional to its concentration?

A3: Yes, studies have demonstrated that the protective efficacy of Ecamsule is dose-dependent.[3] Higher concentrations provide proportionally greater protection against UV-induced DNA damage, such as the formation of pyrimidine (B1678525) dimers.[3] Research has shown that protection against pigmentation directly correlates with the concentration of Ecamsule in the formulation.[5][9]

Q4: Why is Ecamsule frequently combined with other UV filters like Avobenzone and Octocrylene?

A4: While Ecamsule is highly effective against UVA rays, it does not cover the entire UV spectrum by itself.[1][2] To achieve broad-spectrum protection, it is often combined with other filters. For instance, it can be formulated with Avobenzone to extend UVA coverage and with UVB filters like Octocrylene.[3][8] Octocrylene also serves as a photostabilizer for Avobenzone, which is notoriously photolabile.[1] This combination results in a synergistic effect, enhancing the overall stability and protective capacity of the sunscreen.[2][5]

Q5: What are the key formulation challenges associated with Ecamsule?

A5: The primary challenges are related to its solubility and pH. The free acid form of Ecamsule is highly acidic, with a pH between 1 and 2, and has poor solubility in water.[8][10] To be used in aqueous formulations, it must be neutralized with a base, such as triethanolamine (B1662121), to form a water-soluble salt.[1][10] Alternatively, the pre-neutralized sodium salt (Ecamsule disodium) can be used, which is water-soluble but has a high pH (9-11) that must be adjusted downward with a mild acid to be suitable for skin application.[10]

Q6: How does the photostability of Ecamsule compare to other UVA filters, particularly Avobenzone?

A6: Ecamsule exhibits excellent photostability, meaning it does not significantly degrade or lose its effectiveness upon exposure to light.[3][6][11] This is a significant advantage over Avobenzone, a widely used UVA filter that is not intrinsically photostable and requires the inclusion of other chemicals to prevent significant degradation in sunlight.[1][3]

Section 2: Troubleshooting Guide

Issue 1: Poor Solubility or Recrystallization of UV Filter in the Formulation

  • Possible Cause: Using the free acid form of Ecamsule in an aqueous base without proper neutralization, or an incompatible emollient phase for other crystalline filters like Avobenzone.

  • Troubleshooting Steps:

    • Ensure you are using a water-soluble salt form of Ecamsule, such as this compound or the triethanolamine-neutralized form.[1][10]

    • For the sodium salt form, gentle heating of the water phase to approximately 60°C can aid in complete dissolution.[10]

    • If other crystalline filters like Avobenzone are used, verify their solubility in the chosen oil phase at both elevated and room temperatures. An incompatible oil phase can lead to recrystallization as the formula cools, drastically reducing UVA protection.[12]

    • Confirm that the pH of the final formulation is within a stable range for all ingredients.

Issue 2: Inconsistent or Low In Vitro SPF/UVA-PF Readings

  • Possible Cause: Non-uniform application of the product onto the testing substrate, incorrect sample amount, or inherent variability of in vitro methods.

  • Troubleshooting Steps:

    • Adhere strictly to standardized application protocols, ensuring a uniform film of product (typically 1.3 to 2.0 mg/cm²) is spread on the substrate (e.g., PMMA plates or Transpore™ tape).[13][14][15]

    • Ensure the formulation is completely homogenous before drawing a sample for application.

    • Calibrate the UV transmittance analyzer or spectrophotometer before use.

    • Be aware that in vitro SPF testing is known for its variability and often does not perfectly correlate with in vivo results.[13][16][17] It is best used for screening and not for final efficacy claims.

Issue 3: Significant and Unintended pH Drop in the Final Formulation

  • Possible Cause: Incorporation of the unneutralized, acidic form of Ecamsule (terephthalylidene dicamphor sulfonic acid).

  • Troubleshooting Steps:

    • Before incorporation into the main formula, neutralize the Ecamsule acid with a suitable base like triethanolamine to a pH appropriate for your formulation.[1]

    • Alternatively, utilize the commercially available sodium salt form (Na-Ecamsule), which is alkaline, and then carefully adjust the final formulation's pH down to a skin-compatible range (e.g., 5.0-7.0) using a mild acid.[10]

Section 3: Data Presentation and Experimental Protocols

Data Presentation

Table 1: Summary of Ecamsule Concentration and Observed Efficacy

ConcentrationFormulation DetailsEfficacy EndpointStudy TypeCitation
5%Sunscreen formulationPrevention of early photoaging changesHuman Study[1][3]
3%Combined with Octocrylene (10%), Avobenzone (2%), and TiO2 (5%)Significant prevention of Polymorphous Light Eruption (PMLE)Human Clinical Trial[3][7]
5% and 10%Sunscreen preparationsDelayed onset of UVR-induced tumorsMouse Study[9]
Dose-dependentNot specifiedIncreased protection against UV-induced pyrimidine dimer formationIn Vitro/Human Studies[3]

Table 2: Regulatory and Commonly Used Concentration Limits for Ecamsule

Region/AuthorityMaximum Permitted ConcentrationStatusCitation
European Union10% (as acid)Approved UV Filter[8]
USA (FDA)Up to 10%Proposed as GRASE (2015)[8]
Global Formulations2% - 3%Typical Use Level[8]
Experimental Protocols

Protocol 1: Abbreviated Method for In Vivo SPF Determination

This protocol is a summary of standardized international methods for determining Sun Protection Factor (SPF).

  • Subject Recruitment: Select healthy human volunteers with suitable skin types (e.g., Fitzpatrick skin types I, II, III).

  • Test Site Demarcation: Mark test sub-sites (minimum of 5) on the subject's back.

  • Product Application: Apply the test formulation accurately at 2.0 mg/cm² to the designated test sites. A finger stall or syringe can be used for precise application.[13][17]

  • UV Exposure: After a 15-20 minute drying period, expose the test sites to a controlled, incremental series of UV doses from a solar simulator.[13][16] An unprotected site is also irradiated to determine the Minimal Erythemal Dose (MED) of unprotected skin.

  • Erythema Assessment: Visually assess all test sites for erythema (redness) 16 to 24 hours after UV exposure.[13]

  • Calculation: The MED for protected skin (MEDp) is the lowest UV dose that produces erythema on the product-protected site. The SPF is calculated as the ratio of MEDp to the MED of unprotected skin (MEDu).

Protocol 2: Abbreviated Method for In Vitro UV Transmittance Analysis

This protocol provides a general workflow for assessing UV protection in a laboratory setting.

  • Substrate Preparation: Use a standardized substrate such as a sand-blasted polymethylmethacrylate (PMMA) plate or 3M Transpore™ tape.[14]

  • Sample Application: Apply a precise amount of the formulation (e.g., 1.3 mg/cm²) evenly across the substrate surface to create a uniform film.

  • Equilibration: Allow the sample to dry and form a stable film for at least 15 minutes in a dark environment.

  • Transmittance Measurement: Place the substrate in a UV transmittance analyzer or a spectrophotometer equipped with an integrating sphere.

  • Data Acquisition: Measure the transmittance of UV radiation through the sample at defined wavelength intervals across the UVA and UVB spectrum (290-400 nm).

  • SPF Calculation: The instrument's software calculates the in vitro SPF value based on the measured transmittance and a standardized solar irradiance spectrum.

Protocol 3: Quantification of Ecamsule in a Formulation via HPLC

This protocol outlines a method for determining the concentration of Ecamsule in a finished product.

  • Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent. The mobile phase (e.g., an ethanol (B145695)/buffer mixture) is often a good choice.[18] The sample may require sonication, vortexing, or centrifugation to ensure complete extraction of the analyte.[19]

  • Standard Preparation: Prepare a series of standard solutions of known Ecamsule concentrations in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 stationary phase column.[18]

    • Mobile Phase: An isocratic mobile phase, such as a mixture of ethanol and a 20 mM sodium acetate (B1210297) buffer (pH 4.6), can be effective.[18]

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where Ecamsule absorbs strongly, such as 313 nm or its peak at 345 nm.[18]

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the peak area of the sample to determine its Ecamsule concentration from the calibration curve.

Section 4: Visualizations

UV_Protection_Mechanism cluster_skin Skin Surface l1 UVA UVA Photon Ecamsule Ecamsule (Ground State) UVA->Ecamsule Absorption Excited Ecamsule (Excited State via Photoisomerization) Ecamsule->Excited Energy Conversion Excited->Ecamsule Relaxation Heat Thermal Energy (Heat) Excited->Heat Dissipation Heat->l1 Released away from skin

Caption: Mechanism of UV energy dissipation by Ecamsule.

In_Vitro_Workflow Start Start: Obtain Sunscreen Formulation Prep Prepare Substrate (e.g., PMMA Plate) Start->Prep Apply Apply 1.3-2.0 mg/cm² of Formulation Evenly Prep->Apply Dry Equilibrate/Dry for 15 min Apply->Dry Measure Measure UV Transmittance (290-400 nm) Dry->Measure Calculate Calculate In Vitro SPF Using Software Measure->Calculate End End: Report SPF Value Calculate->End

Caption: Experimental workflow for in vitro SPF testing.

Troubleshooting_Logic Start Issue Detected in Aqueous Formulation Check_Sol Is there visible crystallization/precipitation? Start->Check_Sol Check_pH Is final pH extremely low (<3)? pH_Yes Cause: Unneutralized Ecamsule Acid. Check_pH->pH_Yes Yes Good Formulation OK or Issue Resolved Check_pH->Good No Check_Sol->Check_pH No Sol_Yes Use water-soluble salt form (Disodium or TEA-neutralized). Ensure adequate mixing/heating. Check_Sol->Sol_Yes Yes Sol_Yes->Good pH_Sol Solution: Neutralize acid before addition or use alkaline sodium salt and adjust pH down. pH_Yes->pH_Sol pH_Sol->Good

Caption: Logic for troubleshooting common Ecamsule formulation issues.

References

Technical Support Center: Enhancing the Synergistic Effect of Ecamsule Disodium with Other UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the synergistic effect of Ecamsule disodium (B8443419) (Mexoryl SX) with other UV filters.

Troubleshooting Guides

Issue 1: Lower-than-expected Sun Protection Factor (SPF) or UVA Protection Factor (UVA-PF) in combination formulations.

  • Question: We've combined Ecamsule disodium with Avobenzone and Octocrylene, but the in vitro SPF and UVA-PF values are not showing the expected synergistic boost. What could be the cause?

  • Answer: Several factors can contribute to lower-than-expected efficacy. Consider the following troubleshooting steps:

    • UV Filter Solubility and Crystallization: Ensure all crystalline UV filters, such as Avobenzone, are fully solubilized in the oil phase.[1] Recrystallization can dramatically reduce efficacy.[1]

      • Solution: Re-evaluate the emollient system. Polar emollients can improve the solubility of solid organic UV filters.[1] Heat the oil phase to a temperature above the melting point of all solid UV filters (e.g., >83°C for Avobenzone) and hold until completely dissolved.[1] Visually inspect the formulation under a microscope for any signs of crystals.

    • Emulsion Stability: An unstable emulsion can lead to poor distribution of UV filters, resulting in a non-uniform film on the substrate and lower protection values.

      • Solution: Evaluate the stability of your emulsion through centrifugation tests and by observing for any phase separation over time.[2] You may need to adjust the emulsifier system or incorporate stabilizers.

    • Film Formation: The rheology of your formulation is critical for forming an even, protective film.

      • Solution: Optimize the viscosity and spreadability of your formulation. The product must spread easily to form a uniform film.[2]

    • Inaccurate In Vitro Testing Technique: Variability in substrate preparation, product application, and measurement can lead to inaccurate results.

      • Solution: Ensure a standardized and reproducible method for your in vitro testing. This includes precise application of the sunscreen at 2 mg/cm², even spreading, and a controlled drying time before measurement.

Issue 2: Photostability issues in the final formulation despite using photostable UV filters.

  • Question: Our formulation containing this compound and other UV filters shows significant degradation after UV exposure, even though Ecamsule is known for its photostability. Why is this happening?

  • Answer: While Ecamsule is highly photostable, its performance can be influenced by interactions with other ingredients in the formulation.

    • Photodegradation of Other Filters: Avobenzone, a common UVA filter, is notoriously photounstable and requires a photostabilizer.[3][4]

      • Solution: Ensure the presence of an effective photostabilizer for Avobenzone, such as Octocrylene.[3][4] The combination of Ecamsule, Avobenzone, and Octocrylene has been shown to create a photostable broad-spectrum sunscreen.[3][4]

    • Interaction with Other Ingredients: Certain ingredients in the formulation base can promote photodegradation.

      • Solution: Review all components of your formulation, including emollients, emulsifiers, and preservatives, for any known incompatibilities or pro-degradative effects. Consider incorporating antioxidants to quench free radicals generated during UV exposure.

Frequently Asked Questions (FAQs)

Formulation and Synergy

  • Q1: What is the mechanism behind the synergistic effect of this compound with other UV filters?

    • A1: The synergy arises from a combination of factors. By combining UV filters with different absorption spectra, a broader range of UV radiation is covered. For instance, Ecamsule provides excellent UVA protection with a peak at 345 nm, while other filters may cover UVB or different parts of the UVA spectrum.[3] Additionally, photostable filters like Ecamsule can help stabilize less stable filters like Avobenzone, leading to sustained protection over time. The physical presence of multiple filters can also increase the path length of UV photons through the sunscreen film, enhancing the probability of absorption.[5]

  • Q2: How do I calculate the expected SPF of a combination of UV filters to determine if synergy is occurring?

    • A2: A simplified estimation of the expected SPF can be calculated by summing the individual SPF contributions of each UV filter at their respective concentrations. However, this is a theoretical value. True synergy is confirmed when the measured SPF of the combination is significantly higher than this calculated sum. More complex in silico models can also be used for prediction in the early stages of development.[6]

  • Q3: Can the vehicle (base formulation) impact the synergistic effect of UV filters?

    • A3: Absolutely. The vehicle plays a critical role in the performance of UV filters.[7] The choice of emollients affects the solubility and dispersion of the filters, which in turn influences the uniformity of the film and the resulting SPF. The emulsification system and overall formulation rheology also impact how the sunscreen spreads and forms a protective layer on the skin.[2]

Experimental and Testing

  • Q4: What are the key differences between in vivo and in vitro testing for sunscreen efficacy?

    • A4: In vivo testing is conducted on human volunteers and is considered the gold standard for determining SPF. It measures the actual biological response (erythema or sunburn) to UV exposure. In vitro testing is a laboratory-based method that uses a substrate, such as polymethylmethacrylate (PMMA) plates, to mimic the skin's surface. It measures the amount of UV radiation transmitted through a film of the sunscreen product. While in vitro methods are excellent for formulation screening and quality control, in vivo testing is required for final SPF validation and labeling claims.

  • Q5: How can I minimize variability in my in vitro SPF measurements?

    • A5: To ensure reproducibility, it is crucial to standardize your testing protocol. Key factors to control include:

      • Substrate: Use roughened PMMA plates to mimic the skin's topography.

      • Product Application: Accurately apply 2 mg/cm² of the product.

      • Spreading: Use a consistent and even spreading technique.

      • Drying Time: Allow for a sufficient and consistent drying time before taking measurements.

      • Instrumentation: Ensure your spectrophotometer and UV source are properly calibrated.

Quantitative Data Presentation

The following table summarizes data from a clinical study demonstrating the synergistic effect of a sunscreen formulation containing this compound in combination with other UV filters for the prevention of Polymorphous Light Eruption (PMLE).

FormulationActive IngredientsEfficacy Outcome (Success Rate in Preventing PMLE)
Tetrad Ecamsule (3%), Avobenzone (2%), Octocrylene (10%), Titanium Dioxide (5%)56%
Triad-E (Ecamsule-deprived) Avobenzone (2%), Octocrylene (10%), Titanium Dioxide (5%)11%
Triad-A (Avobenzone-deprived) Ecamsule (3%), Octocrylene (10%), Titanium Dioxide (5%)16%

Data from a double-blind, randomized, controlled study. The success rate was significantly higher for the complete formulation (Tetrad) compared to formulations lacking either Ecamsule or Avobenzone, demonstrating the synergistic protective effect of the combination.[8][9][10]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Synergistic SPF

This protocol outlines a method to assess the synergistic SPF of a combination of UV filters compared to the individual filters.

  • Preparation of Formulations:

    • Prepare a base emulsion (vehicle) without any UV filters.

    • Prepare individual formulations by incorporating each UV filter into the base emulsion at a specified concentration (e.g., Ecamsule 3%, Avobenzone 2%, Octocrylene 10%).

    • Prepare the combination formulation containing all UV filters at their specified concentrations in the base emulsion.

  • Sample Application:

    • Use roughened PMMA plates as the substrate.

    • Accurately weigh and apply 2 mg/cm² of each formulation onto separate PMMA plates.

    • Spread the formulation evenly across the plate using a finger cot or a robotic spreader.

    • Allow the plates to dry in a dark, temperature-controlled environment for at least 15 minutes.

  • UV Transmittance Measurement:

    • Measure the UV transmittance of each plate using a UV spectrophotometer equipped with an integrating sphere over the range of 290-400 nm.

    • Use a blank PMMA plate treated with the vehicle only as a reference.

  • SPF Calculation:

    • Calculate the in vitro SPF for each formulation using a standardized equation that integrates the transmittance data with the erythemal action spectrum and the solar spectrum.

  • Synergy Assessment:

    • Calculate the Expected SPF: Sum the SPF values obtained for each individual UV filter formulation.

    • Determine the Synergy Factor: Divide the measured SPF of the combination formulation by the calculated Expected SPF. A synergy factor greater than 1 indicates a synergistic effect.

Protocol 2: Photostability Assessment of UV Filter Combinations

This protocol assesses the photostability of a sunscreen formulation.

  • Sample Preparation and Initial Measurement:

    • Prepare and apply the sunscreen formulation to PMMA plates as described in Protocol 1.

    • Measure the initial UV absorbance of the non-irradiated samples.

  • UV Irradiation:

    • Expose the sample plates to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be a fraction of the product's expected SPF.

  • Post-Irradiation Measurement:

    • After irradiation, measure the UV absorbance of the samples again.

  • Photostability Calculation:

    • Compare the pre- and post-irradiation absorbance curves.

    • Calculate the percentage of retained protection (e.g., by comparing the area under the curve or the calculated SPF before and after irradiation). A smaller decrease in absorbance indicates greater photostability.

Visualizations

Synergistic_UV_Protection cluster_UV_Spectrum UV Spectrum cluster_UV_Filters UV Filter Combination cluster_Protection Synergistic Protection UVB UVB (290-320nm) UVA2 UVA2 (320-340nm) UVA1 UVA1 (340-400nm) Ecamsule Ecamsule (Mexoryl SX) Ecamsule->UVA2 Absorbs Ecamsule->UVA1 Absorbs BroadSpectrum Broad-Spectrum Protection Ecamsule->BroadSpectrum Photostability Enhanced Photostability Ecamsule->Photostability Avobenzone Avobenzone Avobenzone->UVA1 Absorbs Avobenzone->BroadSpectrum Avobenzone->Photostability Octocrylene Octocrylene Octocrylene->UVB Absorbs Octocrylene->Avobenzone Stabilizes Octocrylene->BroadSpectrum Octocrylene->Photostability

Caption: Synergistic mechanism of a UV filter combination.

Experimental_Workflow A 1. Formulate - Base Vehicle - Individual Filters - Combination B 2. Sample Application (2 mg/cm² on PMMA plates) A->B C 3. In Vitro SPF/UVA-PF Measurement (Pre-irradiation) B->C D 4. UV Irradiation (Solar Simulator) C->D F 6. Data Analysis - Calculate Synergy Factor - Assess Photostability C->F E 5. In Vitro SPF/UVA-PF Measurement (Post-irradiation) D->E E->F

Caption: Experimental workflow for evaluating synergy.

Troubleshooting_Workflow Start Low SPF/UVA-PF or Photostability? Check_Solubility Check UV Filter Solubility & Crystallization Start->Check_Solubility Low Efficacy Check_Photostability Evaluate Photostabilizer (e.g., Octocrylene for Avobenzone) Start->Check_Photostability Poor Photostability Check_Stability Assess Emulsion Stability Check_Solubility->Check_Stability Optimize_Emollients Optimize Emollient System Check_Solubility->Optimize_Emollients Adjust_Emulsifiers Adjust Emulsifier/ Stabilizer System Check_Stability->Adjust_Emulsifiers Review_Vehicle Review Vehicle Components for Incompatibilities Check_Photostability->Review_Vehicle Ensure_Stabilizer Ensure Adequate Photostabilizer Concentration Check_Photostability->Ensure_Stabilizer Reformulate Reformulate with Compatible Ingredients Review_Vehicle->Reformulate

Caption: Troubleshooting decision tree for formulation issues.

References

Validation & Comparative

Unveiling the Efficacy of Ecamsule: A Comprehensive Analysis of Mexoryl SX

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of photoprotection, the names Ecamsule (B1337) disodium (B8443419) and Mexoryl SX often surface in scientific discourse. It is crucial to clarify from the outset that these are not two distinct compounds engaged in a rivalry of efficacy. Rather, Mexoryl SX is the trade name for the active ingredient ecamsule, chemically known as terephthalylidene dicamphor sulfonic acid.[1][2][3] This guide, therefore, provides a comprehensive analysis of the efficacy of ecamsule (Mexoryl SX), supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its performance in ultraviolet (UV) radiation protection.

Chemical and Physicochemical Properties

Ecamsule is a photostable organic compound specifically designed to absorb UVA radiation.[1][2] Its chemical structure and properties are pivotal to its function as a sunscreen agent.

PropertyValueReference
IUPAC Name[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[2][4]
Chemical FormulaC₂₈H₃₄O₈S₂[2][4]
Molar Mass562.69 g·mol⁻¹[2]
UV Absorption Range290–400 nm[2][5]
Peak UV Absorption345 nm[2][5]
SolubilityWater-soluble[2]

Mechanism of Action: A Photostable UVA Filter

Ecamsule's primary mechanism of action lies in its ability to absorb high-energy UVA photons and convert them into less harmful thermal energy.[1] Upon exposure to UV radiation, the ecamsule molecule undergoes a reversible photoisomerization process. This excited state is short-lived, and the molecule quickly returns to its ground state, releasing the absorbed energy as heat.[2] This efficient process prevents the UVA radiation from penetrating the skin and causing cellular damage. A key characteristic of ecamsule is its high photostability, meaning it does not significantly degrade upon exposure to light, ensuring sustained protection.[1][3]

Mechanism_of_Action UVA UVA Photon Ecamsule_ground Ecamsule (Ground State) UVA->Ecamsule_ground Absorption Ecamsule_excited Ecamsule (Excited State) Reversible Photoisomerization Ecamsule_ground->Ecamsule_excited Ecamsule_excited->Ecamsule_ground Energy Release Heat Thermal Energy (Heat) Ecamsule_excited->Heat

Figure 1: Mechanism of UV absorption by Ecamsule (Mexoryl SX).

Comparative Efficacy: The Impact of Mexoryl SX in Sunscreen Formulations

The true measure of ecamsule's efficacy is demonstrated when comparing sunscreen formulations containing Mexoryl SX to those without it. Clinical studies have consistently shown that the inclusion of Mexoryl SX significantly enhances protection against a range of UV-induced skin damage.

Protection Against UV-Induced Pigmentation

A key indicator of UVA protection is the prevention of pigmentation. The Pigmentation Protection Factor (PPF) is a metric used to quantify this protection. Studies have shown a dose-dependent relationship between the concentration of Mexoryl SX and the PPF.

FormulationMean PPFConclusionReference
Sunscreen with Mexoryl SXSignificantly HigherFormulations containing Mexoryl SX show a superior ability to prevent UV-induced pigmentation compared to formulations with the same SPF but lower UVA protection.[6][7]
Sunscreen without Mexoryl SXLower-[6][7]
Prevention of DNA Damage and Cellular Alterations

UVA radiation is a known contributor to DNA damage, primarily through the generation of reactive oxygen species (ROS). Ecamsule has been shown to be effective in mitigating these effects.

Biological EndpointFormulation with Mexoryl SXFormulation without Mexoryl SXReference
Pyrimidine (B1678525) Dimer FormationSignificantly ReducedHigher Incidence[6][7]
p53 Protein AccumulationSignificantly ReducedHigher Accumulation[6][7]
Langerhans Cell AlterationsSignificantly ReducedMore Pronounced Alterations[6][7]
Efficacy in Preventing Photosensitivities

For individuals with photosensitive conditions such as Polymorphous Light Eruption (PMLE), robust UVA protection is crucial.

ConditionFormulation with Mexoryl SXConclusionReference
Polymorphous Light Eruption (PMLE)Effective in PreventionThe broad-spectrum UVA protection afforded by Mexoryl SX is essential for the prevention of PMLE.[6][7]

Experimental Protocols

The data presented above is derived from rigorous clinical studies. Understanding the methodologies employed is critical for interpreting the results.

Pigmentation Protection Factor (PPF) Assessment
  • Objective: To measure the effectiveness of a sunscreen in preventing UV-induced pigmentation.

  • Protocol:

    • A panel of human volunteers with various skin types is recruited.

    • Small areas of the skin on the back are exposed to a controlled dose of UVA radiation from a solar simulator.

    • One area is left unprotected, while other areas are treated with the test sunscreens (with and without Mexoryl SX).

    • The Minimal Pigmenting Dose (MPD), the lowest dose of UVA required to produce a defined pigmentation, is determined for both protected and unprotected skin.

    • The PPF is calculated as the ratio of the MPD on protected skin to the MPD on unprotected skin.

PPF_Assessment_Workflow cluster_subjects Subject Recruitment cluster_application Sunscreen Application cluster_exposure UV Exposure cluster_assessment Assessment cluster_calculation Calculation Recruitment Recruit Human Volunteers Application Apply Test Formulations (With and Without Mexoryl SX) and Control (Unprotected) Recruitment->Application Exposure Expose Skin Areas to Controlled UVA Doses Application->Exposure Assessment Determine Minimal Pigmenting Dose (MPD) Exposure->Assessment Calculation Calculate PPF = MPD(protected) / MPD(unprotected) Assessment->Calculation

Figure 2: Workflow for Pigmentation Protection Factor (PPF) assessment.
Immunohistochemical Analysis of Skin Biopsies

  • Objective: To assess the protective effects of sunscreen on a cellular level.

  • Protocol:

    • Following UV exposure in a controlled setting, small punch biopsies are taken from both protected and unprotected skin.

    • The tissue samples are fixed, sectioned, and stained with specific antibodies to detect markers of DNA damage (e.g., pyrimidine dimers) and cellular stress (e.g., p53 protein).

    • The stained sections are analyzed under a microscope, and the presence and intensity of the markers are quantified.

Logical Relationship: From Photostability to Photoprotection

The superior efficacy of ecamsule (Mexoryl SX) is a direct result of its inherent chemical properties. Its strong UVA absorption, coupled with its exceptional photostability, translates into reliable and sustained protection against the detrimental effects of UVA radiation.

Logical_Relationship cluster_properties Chemical Properties cluster_mechanism Mechanism cluster_effects Protective Effects Photostability High Photostability Energy_Conversion Efficient Conversion of UV to Thermal Energy Photostability->Energy_Conversion UVA_Absorption Strong UVA Absorption (Peak at 345 nm) UVA_Absorption->Energy_Conversion DNA_Protection Reduced DNA Damage Energy_Conversion->DNA_Protection Photoaging_Prevention Prevention of Premature Photoaging Energy_Conversion->Photoaging_Prevention Photosensitivity_Reduction Reduced Risk of Photosensitive Reactions Energy_Conversion->Photosensitivity_Reduction

Figure 3: The relationship between Ecamsule's properties and its protective effects.

References

Head-to-Head Comparison: Photostability of Ecamsule Disodium and Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the photostability of two prominent UVA filters, ecamsule (B1337) disodium (B8443419) (Mexoryl SX) and avobenzone (B1665848), reveals significant differences in their ability to withstand UV radiation, a critical factor in the efficacy of sunscreen formulations. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.

Ecamsule disodium, a photostable organic UVA absorber, demonstrates superior stability under UV exposure compared to the widely used avobenzone, which is known for its intrinsic photo-instability.[1] While avobenzone offers broad-spectrum UVA protection, its rapid degradation upon UV exposure necessitates the inclusion of photostabilizing agents in sunscreen formulations.[2] Ecamsule, on the other hand, maintains its structural integrity and protective capacity for extended periods of UV irradiation.[3]

Quantitative Photostability Data

The following table summarizes the photodegradation of this compound and avobenzone under various experimental conditions, as reported in scientific literature. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and the data presented is a synthesis of findings from multiple sources.

UV FilterInitial ConcentrationSubstrate/SolventIrradiation SourceIrradiation Duration% PhotodegradationReference
This compound FormulationNot SpecifiedSimulated Sunlight1 hour3%[3]
FormulationNot SpecifiedSimulated Sunlight5 hours20%[3]
FormulationNot SpecifiedSun ExposureNot Specified40% loss of protective properties[4]
Avobenzone UnstabilizedNot SpecifiedUV Exposure1 hour50-90%[3]
UnstabilizedNot SpecifiedSunlight Exposure1 hour36%[5]
SPF 45 Sunscreen (no quencher)Not SpecifiedDirect Sunlight120 minutes80%[6]
SolutionGlass SlidesSolar Simulator25 MED10% (with stabilizers)[7]

Experimental Protocols

The assessment of UV filter photostability typically involves in vitro methods that measure the change in UV absorbance or concentration of the active ingredient before and after exposure to a controlled dose of UV radiation. The two primary analytical techniques employed are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

In Vitro Photostability Assessment using UV-Vis Spectrophotometry

This method quantifies the loss of UV absorbance of a sunscreen product after UV exposure.

  • Sample Preparation: A thin, uniform film of the sunscreen formulation (typically 0.75-2.0 mg/cm²) is applied to a transparent substrate, most commonly polymethylmethacrylate (PMMA) plates or quartz plates.

  • Initial Absorbance Measurement: The initial UV absorbance spectrum (290-400 nm) of the sunscreen film is measured using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: The sample-coated substrate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often measured in Minimal Erythemal Doses (MEDs) or Joules per square centimeter (J/cm²).

  • Final Absorbance Measurement: Following irradiation, the UV absorbance spectrum of the sample is measured again.

  • Calculation of Photodegradation: The percentage of photodegradation is calculated by comparing the area under the absorbance curve (AUC) before and after irradiation. A significant decrease in absorbance in the UVA range indicates photodegradation of the UVA filter.

In Vitro Photostability Assessment using HPLC

This method provides a more specific quantification of the concentration of the UV filter before and after UV exposure.

  • Sample Preparation and Irradiation: As with the spectrophotometric method, a thin film of the sunscreen product is prepared on a suitable substrate and irradiated with a solar simulator.

  • Extraction: After irradiation, the sunscreen film is dissolved in a suitable solvent (e.g., methanol, ethanol) to extract the UV filters.

  • HPLC Analysis: The extracted solution is then injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: The concentration of the specific UV filter is determined by comparing the peak area of the analyte to a standard calibration curve.

  • Calculation of Photodegradation: The percentage of photodegradation is calculated by comparing the concentration of the UV filter in the irradiated sample to that of a non-irradiated control sample.

Experimental Workflow and Photodegradation Pathway

The following diagrams illustrate a generalized workflow for assessing sunscreen photostability and the fundamental difference in the photodegradation pathways of this compound and avobenzone.

G cluster_workflow Experimental Workflow for Photostability Testing prep Sample Preparation (Thin film on substrate) initial_analysis Initial Analysis (UV-Vis or HPLC) prep->initial_analysis irradiation UV Irradiation (Solar Simulator) initial_analysis->irradiation final_analysis Final Analysis (UV-Vis or HPLC) irradiation->final_analysis data_analysis Data Analysis (% Photodegradation) final_analysis->data_analysis

A generalized experimental workflow for in vitro photostability testing of sunscreens.

G cluster_pathways Simplified Photodegradation Pathways cluster_ecamsule This compound cluster_avobenzone Avobenzone ecamsule_ground Ecamsule (Ground State) ecamsule_excited Excited State ecamsule_ground->ecamsule_excited UVA Absorption ecamsule_excited->ecamsule_ground Heat Release (Reversible) avobenzone_enol Avobenzone (Enol Form) avobenzone_excited Excited State avobenzone_enol->avobenzone_excited UVA Absorption photoproducts Inactive Photoproducts avobenzone_excited->photoproducts Irreversible Degradation

Simplified representation of the photophysical pathways of ecamsule and avobenzone upon UVA absorption.

References

In vivo studies validating the SPF and PPD of Ecamsule disodium formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Ecamsule (B1337) Disodium's In Vivo Sun Protection Factor (SPF) and Persistent Pigment Darkening (PPD) Performance.

Ecamsule disodium (B8443419), a photostable UVA filter, has been a key component in broad-spectrum sunscreens for decades. This guide provides a comparative overview of its in vivo validated SPF and PPD performance, drawing from available scientific literature. Due to a lack of publicly available in vivo studies on formulations containing ecamsule disodium as the sole active ingredient, this guide presents data from a notable study on a combination formulation and compares it with in vivo data for other commonly used UV filters.

Comparative In Vivo Performance of UV Filters

The following table summarizes in vivo SPF and PPD/UVA-PF data for this compound in a combination formulation and for other UV filters from various studies. It is important to note that direct head-to-head comparisons of single-active formulations are limited in the reviewed literature.

UV Filter(s)Formulation DetailsIn Vivo SPFIn Vivo PPD/UVA-PFStudy Reference
Ecamsule (3%) , Octocrylene (10%), Avobenzone (B1665848) (2%), Titanium Dioxide (5%)SPF 40 Sunscreen Cream40Not explicitly stated, but demonstrated significant UVA protection in preventing Polymorphous Light Eruption.[1][2]
Nanosized Titanium Dioxide5% in O/W CreamNot specifiedNot specified[Lin, C.-C., & Lin, W.-J. (2011)]
Nanosized Titanium Dioxide10% in O/W CreamNot specifiedNot specified[Lin, C.-C., & Lin, W.-J. (2011)]
Nanosized Titanium Dioxide20% in O/W CreamNot specifiedNot specified[Lin, C.-C., & Lin, W.-J. (2011)]
Avobenzone (3%)Model FormulationNot specifiedProvided superior UVA attenuation (>360 nm) compared to 5% TiO2.[3][4]
Zinc Oxide (5%)Model FormulationNot specifiedProvided superior UVA attenuation (>360 nm) compared to 5% TiO2.[3][4]

Note: The PPD (Persistent Pigment Darkening) method is a recognized in vivo assay for determining UVA protection factor (UVA-PF)[5]. The study on the ecamsule-containing formulation focused on the clinical endpoint of preventing Polymorphous Light Eruption (PMLE), a condition primarily triggered by UVA radiation, thus demonstrating its significant in vivo UVA protection[1][6].

Experimental Protocols

In Vivo Sun Protection Factor (SPF) Determination (Based on ISO 24444:2019)

The in vivo SPF is determined by assessing the minimal erythemal dose (MED) on protected and unprotected skin.

  • Subject Selection: A panel of healthy human subjects with skin types I, II, or III (Fitzpatrick classification) is recruited.

  • Test Sites: Uniform, 1 cm x 1 cm squares are marked on the subjects' backs.

  • Product Application: The sunscreen formulation is applied evenly to the designated test sites at a concentration of 2 mg/cm².

  • UVB Source: A solar simulator emitting a continuous spectrum of ultraviolet radiation similar to sunlight is used.

  • Irradiation: A series of increasing UVB doses are administered to both unprotected and protected skin sites.

  • MED Assessment: The MED is determined visually as the lowest UV dose that produces the first perceptible, unambiguous redness with clearly defined borders at 16 to 24 hours post-exposure[7].

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

cluster_0 Subject Preparation cluster_1 UV Exposure & Assessment cluster_2 Calculation subject_selection Subject Selection (Skin Types I, II, III) site_marking Test Site Marking (Back) subject_selection->site_marking product_application Sunscreen Application (2 mg/cm²) site_marking->product_application uv_irradiation UVB Irradiation (Solar Simulator) product_application->uv_irradiation med_assessment MED Assessment (16-24h post-exposure) uv_irradiation->med_assessment spf_calculation SPF Calculation (MEDprotected / MEDunprotected) med_assessment->spf_calculation

In Vivo SPF Determination Workflow
In Vivo Persistent Pigment Darkening (PPD) / UVA Protection Factor (UVA-PF) Determination (Based on JCIA Method)

The in vivo PPD method assesses a sunscreen's ability to prevent UVA-induced skin darkening.

  • Subject Selection: A panel of healthy human subjects who are capable of developing a clear PPD reaction is selected.

  • Test Sites: Test areas are marked on the subjects' backs.

  • Product Application: The sunscreen formulation is applied uniformly at a concentration of 2.0 mg/cm²[8].

  • UVA Source: A solar simulator with filters to transmit only UVA radiation is used.

  • Irradiation: A series of increasing UVA doses are administered to both unprotected and protected skin sites.

  • PPD Assessment: The Minimal Pigmenting Dose (MPD) is determined as the lowest UVA dose that produces a perceptible, unambiguous persistent pigmentation with defined borders, observed between 2 and 24 hours after UVA exposure[8].

  • UVA-PF Calculation: The UVA-PF is calculated as the ratio of the MPD on protected skin to the MPD on unprotected skin.

cluster_0 Subject & Product Application cluster_1 UVA Exposure & Evaluation cluster_2 Calculation subject_selection Subject Selection (PPD Responders) site_marking Test Site Marking (Back) subject_selection->site_marking product_application Sunscreen Application (2 mg/cm²) site_marking->product_application uva_irradiation UVA Irradiation (Filtered Solar Simulator) product_application->uva_irradiation ppd_assessment PPD Assessment (2-24h post-exposure) uva_irradiation->ppd_assessment uvapf_calculation UVA-PF Calculation (MPDprotected / MPDunprotected) ppd_assessment->uvapf_calculation

In Vivo PPD/UVA-PF Determination Workflow

Discussion

The available in vivo data, although not from a single-active formulation, strongly suggests that this compound is a highly effective UVA filter when incorporated into a sunscreen product. The significant prevention of PMLE in a study with an SPF 40 formulation containing 3% ecamsule underscores its clinical efficacy against UVA-induced photodermatoses[1][2]. When compared to other UV filters, model formulations with 3% avobenzone and 5% zinc oxide have also demonstrated superior attenuation of longer UVA wavelengths (>360 nm) compared to 5% titanium dioxide[3][4].

For a comprehensive evaluation of this compound's intrinsic SPF and PPD properties, further in vivo studies on formulations where it is the sole active ingredient would be invaluable to the scientific community. Such studies would allow for a more direct and quantitative comparison with other UV filters and provide formulators with more precise data for optimizing broad-spectrum sunscreens.

References

Long-term clinical studies on the safety and efficacy of Ecamsule disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Ecamsule (B1337) Disodium (B8443419) with Alternative UV Filters Based on Long-Term Clinical Studies.

Ecamsule disodium (marketed as Mexoryl SX) represents a significant advancement in photoprotection, offering robust defense against harmful ultraviolet A (UVA) radiation. This guide provides a comprehensive comparison of its long-term safety and efficacy with other widely used UV filters, supported by available clinical and preclinical data. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of key concepts to aid in research and development.

I. Comparative Efficacy of UV Filters

The primary measure of a sunscreen's efficacy lies in its Sun Protection Factor (SPF), indicating protection against UVB-induced erythema, and its ability to shield against UVA radiation, often quantified by the UVA Protection Factor (UVA-PF). While direct, long-term, head-to-head clinical trials comparing the SPF and UVA-PF of ecamsule with all its alternatives are limited, existing studies provide valuable insights.

A notable clinical trial investigated the efficacy of a sunscreen formulation containing ecamsule (3%), avobenzone (B1665848) (2%), octocrylene (B1203250) (10%), and titanium dioxide (5%) in preventing Polymorphous Light Eruption (PMLE), a sun-induced skin condition. The study demonstrated the superior protective capacity of the combination of ecamsule and avobenzone.

Table 1: Efficacy in Prevention of Polymorphous Light Eruption (PMLE) [1][2][3]

Treatment GroupSuccess Rate (%)
Ecamsule + Avobenzone (Tetrad)56%
Avobenzone only (Triad-A)16%
Ecamsule only (Triad-E)11%

Success was defined as a delayed onset of PMLE or a lower global severity score.

Photostability: A Key Differentiator

A critical aspect of a UV filter's long-term efficacy is its photostability—the ability to retain its protective properties upon exposure to UV radiation. Ecamsule is recognized for its greater photostability compared to avobenzone, which is notoriously photolabile and requires stabilizing agents like octocrylene.[4][5][6] While some studies suggest ecamsule also undergoes some photodegradation, it is generally considered more stable than avobenzone.[7][8]

II. Long-Term Safety Profile: Systemic Absorption

The long-term safety of UV filters is a key consideration for drug development professionals. A primary safety endpoint evaluated in clinical trials is the extent of systemic absorption. The U.S. Food and Drug Administration (FDA) has conducted Maximal Usage Trials (MUsT) to determine the plasma concentrations of various sunscreen active ingredients under conditions of maximal use.

Table 2: Systemic Absorption of UV Filters (Maximal Usage Trial Data) [9]

UV FilterGeometric Mean Maximum Plasma Concentration (ng/mL)
Ecamsule1.5
Avobenzone4.0
Octocrylene5.7
Oxybenzone209.6

These studies indicate that while organic UV filters are systemically absorbed, the plasma concentrations of ecamsule and avobenzone are substantially lower than that of oxybenzone. The clinical significance of these findings is still under investigation by regulatory bodies.

For the inorganic filters, titanium dioxide and zinc oxide, long-term studies in animal models suggest minimal to no dermal penetration, even in nanoparticle form, indicating a low risk of systemic exposure.[10][11][12]

III. Experimental Protocols

Understanding the methodologies behind the data is crucial for researchers. Below are summaries of the key experimental protocols cited in this guide.

Maximal Usage Trial (MUsT) for Systemic Absorption[9]
  • Objective: To determine the maximum plasma concentration of sunscreen active ingredients under conditions of maximal use.

  • Study Design: Randomized, open-label trial in healthy volunteers.

  • Procedure:

    • Application of sunscreen at a density of 2 mg/cm² to 75% of the body surface area.

    • Sunscreen is applied four times a day for four days.

    • Blood samples are collected over a period of seven days.

    • Plasma concentrations of the active ingredients are measured using validated analytical methods.

  • Primary Endpoint: Maximum plasma concentration (Cmax) of the UV filter.

In Vivo Sun Protection Factor (SPF) Test (FDA Guideline)[13][14][15]
  • Objective: To determine the effectiveness of a sunscreen product in protecting the skin against sunburn.

  • Study Design: In vivo testing on human subjects.

  • Procedure:

    • A light source (solar simulator) that mimics the sun's UV spectrum is used.

    • The Minimal Erythemal Dose (MED), the smallest UV dose that produces perceptible redness, is determined on unprotected skin.

    • The sunscreen product is applied at a uniform thickness of 2 mg/cm² to a different area of the skin.

    • The MED is then determined on the sunscreen-protected skin (MEDp).

    • The SPF is calculated as the ratio of MEDp to MEDu.

  • Endpoint: Sun Protection Factor (SPF).

Clinical Trial for Polymorphous Light Eruption (PMLE) Prevention[1][2][3]
  • Objective: To evaluate the efficacy of a sunscreen containing ecamsule and avobenzone in preventing PMLE.

  • Study Design: Double-blind, randomized, controlled, intraindividual, bilateral comparison.

  • Procedure:

    • Participants with a history of PMLE were enrolled.

    • The test sunscreen (containing ecamsule and avobenzone) was applied to one side of the body, and a control sunscreen (lacking either ecamsule or avobenzone) was applied to the other side.

    • Participants were exposed to incremental doses of natural sunlight for up to six days.

    • The development and severity of PMLE lesions were assessed by a dermatologist.

  • Primary Endpoint: Composite success rate, defined as either a delayed time to onset of PMLE or a lower global severity of the eruption.

IV. Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

UV_Filter_Mechanism cluster_organic Organic UV Filters (e.g., Ecamsule, Avobenzone) cluster_inorganic Inorganic UV Filters (e.g., Zinc Oxide, Titanium Dioxide) UVA_UVB UVA/UVB Radiation Absorption Absorption of UV Photon UVA_UVB->Absorption Excitation Molecule enters excited state Absorption->Excitation Energy_Release Release of energy as heat Excitation->Energy_Release Ground_State Return to ground state Energy_Release->Ground_State UVA_UVB2 UVA/UVB Radiation Scattering Scattering and Reflection of UV UVA_UVB2->Scattering SPF_Testing_Workflow start Subject Recruitment (Fitzpatrick Skin Types I-III) medu_determination Determine Minimal Erythemal Dose on Unprotected Skin (MEDu) start->medu_determination sunscreen_application Apply Sunscreen at 2 mg/cm² medu_determination->sunscreen_application medp_determination Determine Minimal Erythemal Dose on Protected Skin (MEDp) sunscreen_application->medp_determination spf_calculation Calculate SPF = MEDp / MEDu medp_determination->spf_calculation end Final SPF Value spf_calculation->end

References

A Comparative Analysis of the Phototoxicity and Photomutagenicity of Ecamsule Disodium and Other Common UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of the phototoxicity and photomutagenicity of Ecamsule disodium (B8443419) (marketed as Mexoryl® SX) in comparison to other widely used organic ultraviolet (UV) filters: Avobenzone, Oxybenzone, and Octinoxate. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform formulation and safety assessments. The information presented is based on established in vitro testing protocols.

Introduction to UV Filters and Photosafety Testing

UV filters are essential active ingredients in sunscreens, designed to absorb, scatter, or reflect UV radiation, thereby protecting the skin from sun damage. However, the absorption of UV radiation can sometimes lead to photochemical reactions that render a substance toxic (phototoxicity) or capable of inducing DNA mutations (photomutagenicity). Therefore, rigorous photosafety testing is a critical aspect of sunscreen ingredient development.

  • Phototoxicity is an acute, light-induced toxic response that is not immune-mediated. It can manifest as exaggerated sunburn.

  • Photomutagenicity refers to the potential of a substance, upon exposure to light, to cause mutations in the genetic material of cells, which can be a precursor to carcinogenesis.

This guide will focus on two standard assays for evaluating these endpoints: the in vitro 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432) and the Bacterial Reverse Mutation Test, or Ames test (OECD 471), adapted for photosafety assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety data. Below are the standard protocols for assessing phototoxicity and photomutagenicity.

The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is the internationally recognized standard for in vitro phototoxicity assessment.[1][2][3][4][5]

  • Principle: This assay compares the cytotoxicity of a test substance on a mouse fibroblast cell line (Balb/c 3T3) in the presence and absence of a non-cytotoxic dose of simulated solar UV-A light.[1][4][5] A substance is identified as phototoxic if its cytotoxicity is significantly increased by UV exposure.

  • Methodology:

    • Cell Culture: Balb/c 3T3 cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.

    • Treatment: The cells are then treated with various concentrations of the test substance for a short period (e.g., 1 hour). Two identical plates are prepared for each substance.

    • Irradiation: One plate is exposed to a controlled, non-cytotoxic dose of UV-A radiation (typically 5 J/cm²), while the other plate is kept in the dark.

    • Incubation: After irradiation, the treatment medium is replaced with a culture medium, and the cells are incubated for another 24 hours.

    • Viability Assessment: Cell viability is determined by measuring the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of living cells. The amount of dye absorbed is quantified spectrophotometrically.

    • Data Analysis: The concentration that reduces cell viability by 50% (IC50) is calculated for both the irradiated (+UV) and non-irradiated (-UV) conditions. The phototoxic potential is then evaluated using the Photo-Irritation Factor (PIF) or the Mean Photo Effect (MPE). A PIF value greater than 5 or an MPE value greater than 0.15 is generally indicative of phototoxic potential.[6]

G cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_analysis Analysis A Seed Balb/c 3T3 cells in 96-well plates B Incubate 24h to form monolayer A->B C Treat cells with test substance B->C D_dark Incubate in Dark (-UV) C->D_dark D_uv Expose to UV-A (+UV) C->D_uv E Incubate 24h D_dark->E D_uv->E F Add Neutral Red Dye E->F G Measure Absorbance F->G H Calculate IC50 values (-UV and +UV) G->H I Determine PIF/MPE H->I G cluster_prep Preparation cluster_exposure Exposure & Irradiation cluster_analysis Analysis A Select bacterial strains (e.g., S. typhimurium) C Mix bacteria, test substance, and S9 mix (optional) A->C B Prepare test substance concentrations B->C D_dark Incubate in Dark (-UV) C->D_dark D_uv Expose to UV-A (+UV) C->D_uv E Plate on minimal agar medium D_dark->E D_uv->E F Incubate 48-72h E->F G Count revertant colonies F->G H Calculate Mutagenicity Ratio G->H G UV UV Radiation Filter Photosensitizing UV Filter UV->Filter Excited Excited State Molecule Filter->Excited ROS Reactive Oxygen Species (ROS) Excited->ROS Damage Cellular Damage (Lipid peroxidation, etc.) ROS->Damage Toxicity Phototoxicity Damage->Toxicity G UV UV Radiation DNA Cellular DNA UV->DNA Photoproduct Photoreactive Substance (UV Filter Photoproduct) UV->Photoproduct Adduct DNA Adducts/ Lesions DNA->Adduct Photoproduct->Adduct Mutation Failed Repair/ Replication Error Adduct->Mutation Photomutagenicity Photomutagenicity Mutation->Photomutagenicity

References

A Comparative Meta-Analysis of Ecamsule Disodium Sunscreens in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sunscreens containing ecamsule (B1337) disodium, a photostable UVA filter, with other sunscreen formulations based on available clinical trial data. The following sections detail the performance of ecamsule-containing products, their experimental protocols, and a visual representation of the clinical trial workflow.

Quantitative Data Summary

The efficacy of ecamsule-containing sunscreens has been evaluated in several clinical trials, primarily focusing on protection against UVA-induced dermatoses and assessing systemic absorption. The tables below summarize the key quantitative findings from these studies.

MetricEcamsule FormulationComparator Formulation(s)ResultsStudy Population
Prevention of Polymorphous Light Eruption (PMLE) - Success Rate SPF 40 cream with 3% Ecamsule, 2% Avobenzone (B1665848), 10% Octocrylene, 5% Titanium Dioxide (Tetrad)SPF 40 cream without Ecamsule (Triad-E)56% success rate with Tetrad vs. 11% with Triad-E (P<.001)[1][2]144 adults with a history of PMLE[1][2]
SPF 40 cream with 3% Ecamsule, 2% Avobenzone, 10% Octocrylene, 5% Titanium Dioxide (Tetrad)SPF 40 cream without Avobenzone (Triad-A)36% success rate with Tetrad vs. 16% with Triad-A (P=.02)[1][2]144 adults with a history of PMLE[1][2]
Time to Onset of PMLE SPF 40 cream with 3% Ecamsule, 2% Avobenzone, 10% Octocrylene, 5% Titanium DioxideFormulations with only one UVA filter (Ecamsule or Avobenzone)PMLE appeared later with the dual-filter sunscreen[1][2]144 adults with a history of PMLE[1][2]
Global Severity of PMLE Flares SPF 40 cream with 3% Ecamsule, 2% Avobenzone, 10% Octocrylene, 5% Titanium DioxideFormulations with only one UVA filter (Ecamsule or Avobenzone)Significantly lower with the dual-filter sunscreen (P<.001 and P=.02 vs. single UVA filter formulations)[1][3]144 adults with a history of PMLE[1][3]
MetricEcamsule FormulationMaximum Plasma Concentration (Mean)Study Population
Systemic Absorption (Maximal Use Conditions) Cream with 2% Ecamsule, 2% Avobenzone, 10% Octocrylene1.5 ng/mL (Day 1)24 healthy volunteers[4]
Systemic Absorption (Single and Multiple Doses) Helioblock SX Cream (3% Ecamsule)< 2 ng/mLHealthy volunteers[5]
In Vitro Percutaneous Penetration Helioblock-SX cream (3% Ecamsule)< 1% of the applied dose penetrated the skin[5]Human skin in diffusion cells[5]

Experimental Protocols

Prevention of Polymorphous Light Eruption (PMLE)

A double-blind, randomized, controlled, intraindividual, bilateral comparison study was conducted to assess the efficacy of a sunscreen containing ecamsule and avobenzone in preventing PMLE under maximized outdoor conditions.[1][3]

  • Participants: 144 adult participants with a history of PMLE.[1][3]

  • Study Design: Each participant served as their own control. A sunscreen containing 3% ecamsule, 2% avobenzone, 10% octocrylene, and 5% titanium dioxide (SPF 40) was applied to one side of the body.[1][3] On the other side, a similar formulation was applied, but it was deprived of either ecamsule or avobenzone.[1][3]

  • Procedure: Participants were exposed to incremental doses of natural sunlight for up to six days.[1][3]

  • Primary Efficacy Assessment: A composite relative success rate was the primary endpoint. Success was defined as either a delayed time to the onset of PMLE or a lower global severity of the PMLE flare on one side of the body compared to the other.[1][3]

  • Safety Evaluation: Systemic adverse events were monitored throughout the study.[1]

Systemic Absorption Under Maximal Use Conditions

A randomized clinical trial was conducted to determine the systemic exposure of active ingredients in commercially available sunscreens.[4]

  • Participants: 24 healthy volunteers.[4][6]

  • Study Design: Participants were randomized to one of four commercially available sunscreen products. The ecamsule-containing product was a cream with 2% ecamsule, 2% avobenzone, and 10% octocrylene.[4]

  • Procedure: The sunscreen was applied four times a day for four days.[6] Blood samples were collected over seven days to measure the plasma concentrations of the active ingredients.[4]

  • Primary Outcome: The primary outcome for the broader study was the maximum plasma concentration of avobenzone, with secondary outcomes including the maximum plasma concentrations of other active ingredients like ecamsule.[4]

Visualizations

Experimental Workflow for PMLE Clinical Trial

PMLE_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Application cluster_exposure Sunlight Exposure cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis s1 Participant Recruitment (History of PMLE) s2 Informed Consent & Inclusion/Exclusion Criteria s1->s2 r1 Randomization to Treatment Groups (Intraindividual) s2->r1 Eligible Participants t1 Bilateral Application: Side 1: Ecamsule + Avobenzone Side 2: Single UVA Filter r1->t1 e1 Incremental Doses of Natural Sunlight (Up to 6 days) t1->e1 a1 Primary Endpoint: - Time to PMLE Onset - Global Severity Score e1->a1 a2 Safety Monitoring: Adverse Events e1->a2 d1 Statistical Analysis of Success Rates & Severity Scores a1->d1 a2->d1

Caption: Workflow of the double-blind, randomized, controlled trial for PMLE prevention.

Mechanism of Action: UV Radiation and Sunscreen Protection

UV_Protection_Mechanism cluster_uv UV Radiation cluster_skin Unprotected Skin cluster_sunscreen Protected Skin uv Sunlight (UVA & UVB) skin Skin Cells uv->skin ecamsule Ecamsule (Absorbs UVA) uv->ecamsule Absorption other_filters Other UV Filters (e.g., Avobenzone, Octocrylene) uv->other_filters Absorption damage Cellular Damage (DNA lesions, ROS) skin->damage Penetration protected_skin Skin Cells ecamsule->protected_skin Protection other_filters->protected_skin Protection

Caption: Simplified mechanism of UV protection by ecamsule and other UV filters.

References

Safety Operating Guide

Safe Disposal of Ecamsule Disodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of ecamsule (B1337) disodium (B8443419) is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a chemical compound used in research and pharmaceutical development, its disposal must be handled with a clear understanding of its properties and the associated regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ecamsule disodium, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling during disposal.[1] Understanding these hazards is the first step in implementing safe disposal practices.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2] An emergency eyewash station should be readily accessible.[1][3]

  • Hand Protection: Wear nitrile or other impervious gloves. If the material is in a solvent, ensure gloves provide protection against that solvent.[3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1] For significant spill cleanup, fire/flame resistant and impervious clothing may be necessary.[2]

  • Respiratory Protection: Avoid breathing in dust, fumes, or vapors.[1][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must align with its potential environmental impact and conform to all public health regulations.[4] Studies have shown that ecamsule can have a low rate of biodegradation, leading to persistence in aquatic environments, which underscores the importance of preventing its release into drains or waterways.[5]

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), the responsibility lies with the waste generator to determine if a chemical waste is hazardous.[3][6] Consult your institution’s Environmental Health and Safety (EHS) department and local regulations to classify this compound waste.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1] It should be collected in a dedicated, properly labeled, and sealed waste container.[2][4]

Step 2: Handling Spills and Contaminated Materials
  • Containment: In the event of a spill, prevent further leakage and ensure it does not enter drains or water courses.[1][3][4]

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered, liquid-binding material like diatomite or universal binders.[1]

    • For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[3][4]

  • Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste according to the procedures outlined in Step 4.[1]

Step 3: Managing Empty Containers
  • Rinsing: Empty containers that held this compound must be managed carefully as they may retain product residue.[3]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[7]

    • After the initial rinse is collected, thoroughly rinse the container with an appropriate solvent (e.g., water) and air-dry.[7]

  • Disposal of Rinsed Containers: Once thoroughly rinsed and dried, and with labels removed or defaced, the container can typically be disposed of as regular solid waste or recycled.[7] Confirm this procedure with your local EHS guidelines.

Step 4: Disposal of Unused Product and Contaminated Waste
  • Primary Disposal Method: The recommended method for disposing of surplus, non-recyclable, or expired this compound is to engage a licensed professional waste disposal service.[4]

  • Packaging: Collect the waste in suitable, closed, and clearly labeled containers.[2][4] The label should identify the contents as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store waste containers in a well-ventilated, secure area, away from incompatible materials, while awaiting pickup.[1] Keep the container tightly closed.[1]

  • Prohibition of Sewer Disposal: It is prohibited to dispose of hazardous pharmaceutical waste down sinks, toilets, or into the sewer system.[8][9]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Start cluster_1 Assessment & Segregation cluster_2 Waste Type cluster_3 Action cluster_4 Final Disposal start Generate Ecamsule Disodium Waste characterize Characterize Waste (Consult SDS & Local Regulations) start->characterize segregate Segregate in Labeled, Closed Container characterize->segregate waste_type Waste Type? segregate->waste_type spill Spill Residue / Contaminated PPE waste_type->spill Spill unused Unused/Expired Product waste_type->unused Product container Empty Container waste_type->container Container collect_spill Collect & Dispose of as Hazardous Waste spill->collect_spill collect_unused Collect for Professional Disposal unused->collect_unused rinse Triple Rinse; Collect First Rinseate as Hazardous Waste container->rinse disposal_service Contact Licensed Waste Disposal Company collect_spill->disposal_service collect_unused->disposal_service rinse->disposal_service Rinseate trash Dispose of Rinsed Container in Regular Trash/Recycling rinse->trash Clean Container

Caption: Workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。